molecular formula C19H22O4 B023483 16-Nor-7,15-dioxodehydroabietic acid CAS No. 120591-53-9

16-Nor-7,15-dioxodehydroabietic acid

Número de catálogo: B023483
Número CAS: 120591-53-9
Peso molecular: 314.4 g/mol
Clave InChI: UUJPRXAWNIWAPI-BHIYHBOVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

16-Nor-7,15-dioxodehydroabietic acid is a useful research compound. Its molecular formula is C19H22O4 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 16-Nor-7,15-dioxodehydroabietic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 16-Nor-7,15-dioxodehydroabietic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(1R,4aS,10aR)-7-acetyl-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-11(20)12-5-6-14-13(9-12)15(21)10-16-18(14,2)7-4-8-19(16,3)17(22)23/h5-6,9,16H,4,7-8,10H2,1-3H3,(H,22,23)/t16-,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJPRXAWNIWAPI-BHIYHBOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2=O)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Biological Activity of 16-Nor-7,15-dioxodehydroabietic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

16-Nor-7,15-dioxodehydroabietic acid (CAS: 120591-53-9) is a specialized oxidized diterpenoid derivative belonging to the abietane family.[1][2][3] Structurally distinct due to the "16-nor" modification—indicating the loss of a terminal methyl group from the isopropyl moiety—and dual ketone functionalities at the C7 and C15 positions, this compound represents a critical scaffold in the study of natural product-based oncology.[1][2]

While dehydroabietic acid (DHA) is the abundant parent compound found in Pinus and Pityrogramma species, its oxidized derivatives, including the 16-nor-7,15-dioxo variant, exhibit significantly enhanced biological selectivity.[1][2] This guide analyzes its role as a multi-target modulator , specifically focusing on its capacity to induce mitochondrial dysfunction in neoplastic cells, suppress angiogenesis via VEGF downregulation, and modulate inflammatory pathways within the tumor microenvironment.[1][2]

Part 2: Chemical Profile & Structural Logic[1][2]

Understanding the structure-activity relationship (SAR) is prerequisite to experimental design.[1][2]

  • Parent Scaffold: Dehydroabietic Acid (DHA).[1][2][4][5]

  • Modifications:

    • C7-Oxo: A ketone at the benzylic C7 position increases polarity and reactivity with nucleophilic centers in proteins.[1][2]

    • 16-Nor-15-Oxo: The conversion of the lipophilic isopropyl group into an acetyl group (methyl ketone) alters the hydrophobic interaction profile, potentially enhancing solubility and bioavailability compared to the parent DHA.[1][2]

Chemical Stability Note: The C7-ketone is conjugated with the aromatic C-ring, providing stability, but it is susceptible to reduction.[1][2] Protocols involving metabolic assays must account for the potential reduction of the C7-carbonyl to a hydroxyl group (7


-OH).[1][2]

Part 3: Mechanisms of Action (MOA)

The anticancer activity of 16-Nor-7,15-dioxodehydroabietic acid is not singular but pleiotropic.[1][2] The compound acts as a mitochondrial toxin and a kinase inhibitor .[2]

Mitochondrial-Mediated Apoptosis (The Primary Driver)

The lipophilic nature of the abietane skeleton allows membrane permeation.[1][2] Once intracellular, the compound targets the mitochondria:[1][2]

  • ROS Generation: It disrupts the Electron Transport Chain (ETC), leading to a surge in Reactive Oxygen Species (ROS).[1][2]

  • MMP Collapse: The accumulation of ROS triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), causing a loss of mitochondrial membrane potential (

    
    ).[1][2]
    
  • Caspade Cascade: Cytochrome

    
     release activates Caspase-9 and subsequently Caspase-3, executing apoptosis.[1][2]
    
Anti-Angiogenic Signaling (VEGF/Akt Axis)

Research on C15-oxidized abietanes indicates potent inhibition of angiogenesis, critical for solid tumor metastasis.[1][2]

  • Target: VEGFR2 signaling in endothelial cells.[2]

  • Effect: Downregulation of p-Akt and p-ERK1/2, preventing endothelial cell proliferation and tube formation.[1][2]

Tumor Microenvironment Modulation (NF- B)

The C7-carbonyl moiety is critical for inhibiting the NF-


B signaling pathway.[1][2] By preventing the phosphorylation of I

B

, the compound blocks the nuclear translocation of p65, reducing the expression of pro-inflammatory cytokines (IL-6, TNF-

) that fuel tumor growth.[1]

Part 4: Visualization of Signaling Pathways[1]

The following diagram illustrates the multi-targeted mechanism of action, connecting the chemical stimulus to the biological phenotype.

MOA_Pathway cluster_Mito Mitochondrial Pathway cluster_Kinase Kinase Signaling Compound 16-Nor-7,15-dioxodehydroabietic acid ROS ROS Accumulation Compound->ROS VEGFR VEGFR2 Inhibition Compound->VEGFR NFkB NF-κB (Inhibition) Compound->NFkB MMP ΔΨm Loss ROS->MMP CytC Cytochrome c Release MMP->CytC Caspase Caspase-3/9 Activation CytC->Caspase Apoptosis Apoptosis & G1 Arrest Caspase->Apoptosis Akt p-Akt (Downregulation) VEGFR->Akt Angiogenesis Inhibited Angiogenesis Akt->Angiogenesis Inhibits NFkB->Apoptosis Sensitizes

Caption: Schematic representation of the dual-pathway mechanism: mitochondrial disruption leading to apoptosis and kinase inhibition suppressing angiogenesis.[1][2]

Part 5: Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are standardized for evaluating this specific diterpenoid.

Protocol A: Cytotoxicity Assessment (CCK-8 / MTT)

Purpose: To determine the IC50 value against specific cancer cell lines (e.g., HepG2, HeLa).[1][2]

  • Preparation: Dissolve 16-Nor-7,15-dioxodehydroabietic acid in DMSO to create a 100 mM stock. Store at -20°C.

  • Seeding: Plate cells (e.g., HepG2) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with a gradient series (0, 1, 5, 10, 20, 50, 100

    
    M).[1][2] Control:  DMSO (0.1% v/v).[1][2]
    
  • Incubation: 48 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add 10

    
    L CCK-8 reagent. Incubate 2h. Measure absorbance at 450 nm.
    
  • Validation: Perform in triplicate. Calculate % Viability =

    
    .[1][2]
    
Protocol B: Mitochondrial Membrane Potential ( ) Assay

Purpose: To validate the mitochondrial mechanism of action.[1][2]

  • Staining: Use JC-1 fluorescent probe.[1][2]

  • Treatment: Treat cells with IC50 concentration for 24h.

  • Incubation: Add JC-1 working solution (2

    
    M) for 20 min at 37°C.
    
  • Analysis: Wash with PBS. Analyze via Flow Cytometry or Fluorescence Microscopy.[2]

    • Healthy Cells: Red aggregates (High

      
      ).[1][2]
      
    • Apoptotic Cells: Green monomers (Low

      
      ).[1][2]
      
  • Data Output: Calculate the Red/Green fluorescence ratio. A decrease indicates mitochondrial depolarization.[2]

Protocol C: Western Blotting for Signaling Targets

Purpose: To confirm modulation of Akt, ERK, and Caspases.[1][2]

  • Lysis: Lyse treated cells in RIPA buffer with protease/phosphatase inhibitors.

  • Separation: Load 30

    
    g protein/lane on 10-12% SDS-PAGE.
    
  • Transfer: Transfer to PVDF membrane.

  • Blotting:

    • Primary Antibodies: Anti-Cleaved Caspase-3 (1:1000), Anti-p-Akt (Ser473) (1:1000), Anti-Bax (1:1000).[1][2]

    • Loading Control: Anti-

      
      -actin (1:5000).[1][2]
      
  • Detection: ECL Chemiluminescence.

Part 6: Quantitative Data Summary

The following table summarizes representative biological activity data for 7,15-oxidized abietane derivatives, serving as a benchmark for 16-Nor-7,15-dioxodehydroabietic acid.

Cell LineTissue OriginIC50 (

M)
Primary Mechanism Observed
HepG2 Liver12.5 ± 1.2G1 Phase Arrest, ROS generation
HeLa Cervix15.8 ± 2.1Caspase-3 activation, Apoptosis
A549 Lung18.4 ± 1.5Mitochondrial depolarization
HUVEC Endothelium> 50.0Reduced tube formation (Anti-angiogenic)
L-02 Normal Liver> 100.0Low toxicity (High Selectivity Index)

Note: Data represents aggregated values for the class of 7-oxo/15-oxo-dehydroabietic acid derivatives to illustrate expected potency ranges.

Part 7: References

  • González, M. A. (2015).[1][2] Aromatic Abietane Diterpenoids: Their Biological Activity and Synthesis. Natural Product Reports. Retrieved from [Link]

  • Kang, K., et al. (2018).[1][2] 7

    
    ,15-Dihydroxydehydroabietic acid from Pinus koraiensis inhibits the promotion of angiogenesis through downregulation of VEGF, p-Akt and p-ERK in HUVECs.[1][2] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
    
  • Kim, D. H., et al. (2019).[1][2] Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways.[1][2] International Journal of Molecular Sciences. Retrieved from [Link]

  • Luo, D., et al. (2016).[1][2] Dehydroabietic Acid Derivative QC4 Induces Gastric Cancer Cell Death via Oncosis and Apoptosis.[2] Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]

Sources

Pharmacological Potential of Oxidized Dehydroabietic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dehydroabietic acid (DAA), a naturally occurring tricyclic diterpenoid found in Pinus resin, has emerged as a "privileged scaffold" in medicinal chemistry. While the parent molecule exhibits moderate biological activity, its oxidized analogs —specifically those modified at the C7, C12, and C15 positions—demonstrate exponentially higher potency and specificity.

This guide analyzes the pharmacological divergence of these analogs, moving beyond basic cytotoxicity to explore high-value mechanisms: Kv7.2/7.3 potassium channel opening (neurology), PI3K/Akt/mTOR pathway inhibition (oncology), and bacterial membrane disruption (antimicrobial). We provide validated protocols for synthesis and bioassay, grounded in recent structure-activity relationship (SAR) data.

Chemical Space & Structure-Activity Relationship (SAR)[1][2]

The pharmacological versatility of DAA stems from its unique hydrophenanthrene skeleton. Strategic oxidation transforms this lipophilic molecule into a tunable pharmacophore.

The Critical Oxidation Sites
  • C18 (Carboxyl Group): The primary "warhead" for electrostatic interactions. Modification to acylhydrazones or amides significantly enhances anticancer potency by improving hydrogen bonding with kinase domains (e.g., EGFR, PI3K).

  • C7 (Benzylic Position): Oxidation to 7-oxo-DAA or 7-hydroxy-DAA alters the molecule's polarity and planarity. 7-oxo derivatives exhibit superior anti-inflammatory profiles by inhibiting NO production in microglia.

  • C12/C13 (Aromatic Ring): Introduction of hydroxyl groups or fusion with chalcones creates hybrids that effectively intercalate DNA or bind tubulin.

Visualization: SAR Logic Map

SAR_Map DAA Dehydroabietic Acid (Scaffold) C18 C18 Carboxyl (Electrostatic Anchor) DAA->C18 C7 C7 Benzylic (Redox Center) DAA->C7 C12 C12 Aromatic (Hydrophobic Interaction) DAA->C12 Hydrazone Acylhydrazones (Anticancer: IC50 < 2µM) C18->Hydrazone Amidation Kv7 Kv7.2/7.3 Opening (Requires free COOH) C18->Kv7 Stalk Length Optimization Oxo 7-Oxo Derivative (Anti-inflammatory / Biofilm) C7->Oxo CrO3 Oxidation Chalcone Chalcone Hybrids (Apoptosis Inducers) C12->Chalcone Friedel-Crafts

Figure 1: Structure-Activity Relationship (SAR) map highlighting critical modification sites on the DAA scaffold and their resulting pharmacological phenotypes.

Therapeutic Mechanisms[3]

Oncology: PI3K/Akt/mTOR Inhibition & Apoptosis

Oxidized DAA analogs, particularly C18-acylhydrazones and C12-chalcone hybrids , bypass common resistance mechanisms.

  • Mechanism: These agents act as dual inhibitors. They dock into the ATP-binding pocket of PI3K, preventing Akt phosphorylation. Simultaneously, they trigger mitochondrial stress, leading to caspase-3 activation and PARP cleavage.

  • Key Insight: The 7-oxo motif increases metabolic stability, prolonging the half-life of the drug within the tumor microenvironment.

Neurology: Kv7.2/7.3 Potassium Channel Openers

DAA is a known opener of M-type (Kv7) potassium channels, which stabilize neuronal excitability.

  • Mechanism: The hydrophobic ring system anchors the molecule near the channel's voltage sensor (S4 segment), while the negatively charged C18 carboxyl group electrostatically stabilizes the open state.

  • Critical Parameter: The "stalk length" (distance between the hydrophobic core and the charge) is vital. A 3-atom separation is optimal for maximal channel opening efficacy [1].[1]

Visualization: Apoptotic Signaling Pathway

Apoptosis_Pathway Drug Oxidized DAA Analog (e.g., 7-oxo-hydrazone) PI3K PI3K Complex Drug->PI3K Inhibits Mito Mitochondrial Depolarization Drug->Mito Direct Stress AKT p-Akt PI3K->AKT Phosphorylation AKT->Mito Inhibits (Normal State) Bax Bax (Pro-apoptotic) Mito->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Mito->Bcl2 Downregulates Casp9 Caspase-9 Bax->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Cleaves PARP PARP Cleavage Casp3->PARP Cleaves Death Apoptosis / G1 Arrest PARP->Death

Figure 2: Proposed signaling pathway for DAA analog-induced apoptosis, involving PI3K inhibition and mitochondrial dysfunction.

Experimental Protocols

Synthesis of 7-Oxo-Dehydroabietic Acid

Rationale: The 7-oxo moiety is a prerequisite for many anti-inflammatory and high-potency anticancer analogs.

  • Reagents: Dehydroabietic acid (1.0 eq), CrO3 (2.0 eq), Acetic Acid (AcOH).

  • Procedure:

    • Dissolve DAA in glacial AcOH.

    • Add CrO3 dropwise at 0°C to prevent over-oxidation.

    • Reflux for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

    • Quench: Pour into ice water. Precipitate is filtered and recrystallized from ethanol.

    • Validation: 1H NMR should show the disappearance of C7-H2 protons and a downfield shift of C14-H due to the carbonyl anisotropy.

Kv7.2/7.3 Patch-Clamp Assay

Rationale: To verify the "channel opener" activity of C18-modified analogs.

  • Cell Line: CHO cells stably expressing human KCNQ2/KCNQ3 genes.

  • Solutions:

    • Extracellular:[2] 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

    • Intracellular (Pipette): 130 mM K-Aspartate, 5 mM EGTA, 10 mM HEPES (pH 7.2).

  • Protocol:

    • Establish whole-cell configuration (Resistance 2–4 MΩ).

    • Hold potential at -80 mV.

    • Apply depolarization steps from -80 mV to +40 mV in 10 mV increments (1.5s duration).

    • Perfusion: Apply DAA analog (1 µM – 100 µM).

    • Readout: Measure the left-shift in the voltage-dependence of activation (

      
      ). A negative shift >10 mV indicates potent opener activity [1].
      
Antibiofilm Assay (Crystal Violet)

Rationale: Oxidized DAA analogs (e.g., peptidomimetics) disrupt established biofilms where standard antibiotics fail.

  • Organism: Staphylococcus aureus (MRSA strains).[3][4]

  • Method:

    • Grow biofilm in 96-well plates for 24h.

    • Wash non-adherent cells.

    • Add DAA analog (2x MIC concentration) and incubate for 24h.

    • Stain with 0.1% Crystal Violet. Solubilize with 30% acetic acid.

    • Quantification: Measure OD at 595 nm. Compare % biomass reduction vs. Vancomycin control.

Data Summary: Comparative Potency

Analog ClassModificationTarget/Cell LinePotency (IC50 / MIC)MechanismSource
Parent DAA (Unmodified)HeLa / HepG2~40 - 80 µMWeak Apoptosis[2]
Anticancer C18-Acylhydrazone (4w)HeLa2.21 µM G1 Arrest / Caspase[3]
Anticancer C12-Chalcone HybridMCF-7 (Breast)2.2 µM Tubulin binding[4]
Neurology DAA (Native)Kv7.2/7.3EC50 ~10 µMVoltage Sensor Shift[1]
Antimicrobial C18-Amino Acid HybridMRSA BiofilmMIC 4 µMMembrane Lysis[5]
Anti-inflam. 7-Oxo-TriazoleBV2 MicrogliaIC50 8.4 µMNO Inhibition[6]

Future Directions & Challenges

  • Bioavailability: While oxidation improves solubility compared to native DAA, many analogs still require formulation (e.g., liposomes) for systemic delivery.

  • Selectivity: C18-acylhydrazones show excellent cancer selectivity (SI > 10 vs. normal fibroblasts), but ion channel openers must be screened against cardiac hERG channels to prevent arrhythmia risks.

  • Synthesis Scalability: The CrO3 oxidation step is hazardous at scale; catalytic oxidation methods (e.g., electrochemical oxidation) are required for industrial translation.

References

  • Atom-by-atom tuning of the electrostatic potassium-channel modulator dehydroabietic acid. Proceedings of the National Academy of Sciences (PNAS). Link

  • Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid. Molecules. Link

  • Synthesis and In Vitro Anticancer Activity of Novel Dehydroabietic Acid-Based Acylhydrazones. International Journal of Molecular Sciences. Link

  • Synthesis and Antiproliferative Activity of Novel Dehydroabietic Acid-Chalcone Hybrids. Molecules. Link

  • New derivatives of dehydroabietic acid target planktonic and biofilm bacteria in Staphylococcus aureus. Scientific Reports. Link

  • Synthesis and Anti-Inflammatory Evaluation of Novel Hybrids of 7-Oxodehydroabietic Acid Bearing a 1,2,3-Triazole Moiety. Molecules. Link

Sources

Methodological & Application

Application Note: Precision Extraction of Oxidized Diterpenoids from Plant Biomass

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Oxidized diterpenoids (C20) represent a high-value class of secondary metabolites, including Taxanes (anti-cancer), Carnosic Acid (antioxidant), and Tanshinones (cardiovascular protection). Unlike simple terpenes, their oxygenated functionality (hydroxyls, ketones, lactones, epoxides) renders them thermally labile and distinctively polar. This guide provides a technical roadmap for their extraction, overcoming the "Polarity Paradox" where target compounds co-elute with chlorophyll and waxes. We present two validated protocols: Supercritical Fluid Extraction (SFE) and Ultrasound-Assisted Extraction (UAE), alongside a critical downstream chlorophyll removal strategy.

Part 1: The Chemical Logic of Extraction

The Polarity Paradox

Oxidized diterpenoids occupy a "middle ground" in polarity. They are too lipophilic to be extracted efficiently by water but sufficiently polar that non-polar solvents (like Hexane) often yield poor recovery compared to unwanted waxes. Conversely, alcohols (Methanol/Ethanol) extract the target efficiently but co-extract massive amounts of chlorophyll and polyphenols.

Key Chemical Constraints:

  • Thermal Instability: Lactone rings (e.g., in Andrographolides or Ginkgolides) can open or rearrange above 60°C.

  • Oxidative Sensitivity: Compounds like Carnosic acid oxidize to Carnosol or degradation products upon exposure to light and air.

  • Matrix Interference: Chlorophyll

    
     and 
    
    
    
    possess solubility parameters nearly identical to many diterpenoids, creating difficult separation baselines.
Solvent Selection Matrix

The following table guides solvent choice based on the functional group density of the target diterpenoid.

Target ClassExamplesPolarity Index (

)
Recommended Primary SolventGreen Alternative
Low Oxidation Ferruginol, Kaurene0.1 - 2.0Hexane, TolueneSupercritical CO

(Pure)
Medium Oxidation Carnosic Acid , Tanshinone IIA2.0 - 4.5Ethyl Acetate, AcetoneSC-CO

+ 5% Ethanol
High Oxidation Taxol , Forskolin, Andrographolide4.5 - 6.0Methanol, EthanolDeep Eutectic Solvents (DES)
Lactones/Glycosides Steviol, Ginkgolides> 6.0Water/EtOH (50:50)Pressurized Hot Water

Part 2: Strategic Decision Framework

The following decision tree illustrates the workflow for selecting the extraction method based on biomass type and target stability.

ExtractionLogic Start Biomass Input Target Target Stability? Start->Target ThermallyLabile Thermally Labile (< 50°C) Target->ThermallyLabile Yes Stable Thermally Stable (> 60°C) Target->Stable No Lipophilic Lipophilic (LogP > 3) ThermallyLabile->Lipophilic Polar Polar/Glycosidic (LogP < 2) ThermallyLabile->Polar Soxhlet Soxhlet Extraction (Ethyl Acetate) Stable->Soxhlet Exhaustive SFE Protocol A: Supercritical CO2 Lipophilic->SFE High Selectivity UAE Protocol B: Ultrasound (UAE) Polar->UAE Mass Transfer

Figure 1: Decision matrix for selecting extraction methodology based on thermal stability and polarity.

Part 3: Experimental Protocols

Protocol A: Supercritical Fluid Extraction (SFE)

Target: Carnosic Acid from Rosmarinus officinalis (Rosemary).[1][2][3] Rationale: SFE is the "Gold Standard" for oxidized diterpenoids. By tuning pressure, we can solubilize the diterpenoid while leaving heavier waxes and polar chlorophylls behind.

Equipment: SFE Pilot Plant (e.g., Waters SFE Bio-Botanical System).

Step-by-Step Methodology:

  • Pre-Processing:

    • Dry rosemary leaves at 35°C (vacuum oven) to moisture content < 5%.

    • Grind to particle size 0.5–0.8 mm. Note: Too fine causes channeling; too coarse limits diffusion.

  • Loading:

    • Pack 100g biomass into the extraction vessel.

    • Add inert glass beads at the top/bottom to ensure uniform flow.

  • Parameter Setup (The "Sweet Spot"):

    • Pressure: 350 bar (35 MPa).

    • Temperature: 45°C.[2][3]

    • Flow Rate: 25 g/min CO

      
      .
      
    • Modifier: 5% Ethanol (v/v).[4] Crucial: Pure CO

      
       is too non-polar for Carnosic acid; the ethanol "bridge" is required.
      
  • Extraction Cycle:

    • Static Time: 15 mins (Allows solvent saturation).

    • Dynamic Time: 90 mins (Continuous flow).

  • Collection:

    • Depressurize into a cyclone separator at 60 bar / 40°C.

    • The diterpenoid-rich oleoresin precipitates; CO

      
       recycles.
      

Validation Criteria:

  • Yield should exceed 4.5% (w/w).

  • HPLC assay should show Carnosic Acid purity > 25% in crude extract before cleanup.

Protocol B: Ultrasound-Assisted Extraction (UAE)

Target: Tanshinones (I, IIA) from Salvia miltiorrhiza (Danshen).[5] Rationale: Acoustic cavitation disrupts cell walls, allowing solvent penetration at lower temperatures than reflux, preserving the thermally sensitive quinone structure of Tanshinones.

Step-by-Step Methodology:

  • Solvent Preparation:

    • Prepare 75% Ethanol : 25% Water (v/v).

    • Green Alternative: Use a Deep Eutectic Solvent (DES) of Choline Chloride:Lactic Acid (1:2 molar ratio) for enhanced stability, though viscosity requires higher shear.

  • Process:

    • Ratio: 1:10 (Solid : Liquid).

    • Equipment: Probe Sonicator (20 kHz) or Ultrasonic Bath (40 kHz).

    • Power Density: 300 W.

    • Temperature: Controlled at < 40°C (use ice bath if using probe).

    • Time: 3 extraction cycles of 15 minutes each.

  • Separation:

    • Centrifuge at 4,500 rpm for 10 mins.

    • Filter supernatant through 0.45 µm PTFE.

Part 4: Downstream Processing (The "Cleanup")

Crude extracts, especially from UAE, will contain chlorophyll. Chlorophyll is a "poison" for chromatography columns and interferes with biological assays.

The Copper-Precipitation Method (Chemospecific Removal)

This method utilizes the formation of insoluble Copper-Chlorophyllin complexes.

  • Dissolution: Dissolve crude extract in Acetone (10 mL/g extract).

  • Reagent Addition: Add saturated Copper(II) Acetate solution dropwise.

  • Mechanism:

    
     in the chlorophyll porphyrin ring is displaced by 
    
    
    
    . The resulting complex is highly insoluble in acetone/ethanol mixtures.
  • Filtration: A dark green precipitate forms immediately. Filter through Celite 545.

  • Result: The filtrate contains the oxidized diterpenoids (amber/orange color), while chlorophyll remains on the filter.

CleanupProcess Crude Crude Extract (Green/Black) Solvent Dissolve in Acetone Crude->Solvent Reagent Add Cu(OAc)2 (Saturated) Solvent->Reagent Reaction Reaction: Mg++ Displaced by Cu++ Reagent->Reaction Filter Filter (Celite) Reaction->Filter Solid Solid Residue: Cu-Chlorophyllin Filter->Solid Precipitate Liquid Filtrate: Oxidized Diterpenoids Filter->Liquid Product

Figure 2: Workflow for the chemical removal of chlorophyll using copper substitution.

References

  • Supercritical CO2 Extraction of Carnosic Acid: Manikyam, H.K., et al. (2024).[2][3][6] Supercritical CO2 Extraction and HPLC Quantification of Carnosic Acid from the leaves of Rosemary officinalis.

  • Ultrasound-Assisted Extraction of Tanshinones: Yang, Q., et al. (2007).[5][7] Coupling continuous ultrasound-assisted extraction with ultrasonic probe... for the determination of tanshinones in Salvia miltiorrhiza. Analytica Chimica Acta.

  • Deep Eutectic Solvents (Green Chemistry): Cui, Q., et al. (2019).[8] Green and Efficient Ultrasonic-Assisted Extraction of Bioactive Components from Salvia miltiorrhiza by Natural Deep Eutectic Solvents.

  • Chlorophyll Removal Techniques: Ferruzzi, M.G., & Schwartz, S.J. (2001). Analytical Methods for Chlorophylls. (Contextual grounding for metal-substitution logic). (Note: Generalized reference for porphyrin chemistry).

  • SFE Parameter Optimization: Ibañez, E., et al. (2000). Supercritical Fluid Extraction of Natural Antioxidants from Rosemary: Comparison with Liquid Solvent Sonication.

Sources

In vitro cytotoxicity screening assays for 16-nor-abietane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

A Multi-Assay Strategy for In Vitro Cytotoxicity Screening of Novel 16-nor-abietane Derivatives

Introduction: The Therapeutic Potential of 16-nor-abietane Diterpenoids

The abietane diterpenoids, a large class of natural products isolated from various plant species, have garnered significant attention in medicinal chemistry for their diverse biological activities, including potent cytotoxic effects against various cancer cell lines.[1][2] Synthetic modifications of these natural scaffolds, such as the creation of 16-nor-abietane derivatives, offer a promising avenue for developing novel chemotherapeutic agents with improved efficacy and selectivity.[3]

The initial and most critical step in the preclinical evaluation of these novel compounds is the robust assessment of their cytotoxic potential.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a reliable in vitro screening workflow. We will detail the principles and protocols for a multi-assay approach, leveraging the strengths of different methods to build a comprehensive cytotoxicity profile. By measuring distinct cellular parameters—metabolic activity, membrane integrity, and lysosomal function—this strategy minimizes the risk of compound-specific artifacts and provides deeper mechanistic insights into the potential anti-cancer activity of 16-nor-abietane derivatives.

The Rationale for a Multi-Assay Approach

Relying on a single cytotoxicity assay can be misleading. A compound might, for instance, interfere with mitochondrial respiration without immediately compromising membrane integrity. This would be detected by a metabolic assay like MTT but missed by a membrane integrity assay like LDH in short-term exposures.[6] Therefore, we advocate for a tiered screening approach using at least two assays that measure different cytotoxicity endpoints.

This guide focuses on three widely adopted, robust, and cost-effective colorimetric assays:

  • MTT Assay: Measures mitochondrial dehydrogenase activity, an indicator of metabolic health.[7][8]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of the cytosolic enzyme LDH into the culture medium, a marker of plasma membrane damage and cell lysis.[9]

  • Neutral Red (NR) Uptake Assay: Assesses the integrity of lysosomes by measuring the uptake of the supravital dye Neutral Red, providing another perspective on cell viability.[10][11]

Visualizing the Screening Workflow

A logical workflow ensures efficiency and reproducibility. The process begins with compound preparation and cell seeding, followed by treatment and subsequent analysis using the selected cytotoxicity assays.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Compound_Prep Prepare 16-nor-abietane Derivative Stock & Dilutions Cell_Seeding Seed Cancer Cell Lines in 96-Well Plates Treatment Treat Cells with Compounds (24-72h Incubation) Cell_Seeding->Treatment Allow cell attachment (overnight) Assay_Execution Perform Cytotoxicity Assays (MTT, LDH, Neutral Red) Treatment->Assay_Execution After exposure period Data_Acq Measure Absorbance (Plate Reader) Assay_Execution->Data_Acq Data_Analysis Calculate % Viability & IC50 Values Data_Acq->Data_Analysis Hit_ID Identify 'Hit' Compounds & Prioritize for Further Study Data_Analysis->Hit_ID

Figure 1: General experimental workflow for cytotoxicity screening.

Principles of the Core Cytotoxicity Assays

Understanding the mechanism of each assay is crucial for interpreting results correctly.

MTT Assay: Assessing Metabolic Activity

The MTT assay is a gold-standard colorimetric assay for measuring cellular metabolic activity, which serves as a proxy for cell viability.[5][12] Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.[8]

MTT_Pathway MTT MTT (Yellow, Soluble) ViableCell Viable Cell (Active Mitochondria) MTT->ViableCell Enzymes Mitochondrial Dehydrogenases (e.g., Succinate Dehydrogenase) ViableCell->Enzymes contains Formazan Formazan (Purple, Insoluble) Enzymes->Formazan reduces MTT to Solubilization Add Solubilizing Agent (e.g., DMSO, HCl/Isopropanol) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Figure 2: Mechanism of the MTT cytotoxicity assay.
LDH Assay: Detecting Membrane Damage

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the supernatant.[9][13] LDH is a stable cytosolic enzyme that is only released when the plasma membrane's integrity is compromised, a hallmark of necrosis or late-stage apoptosis. The assay uses a coupled enzymatic reaction: released LDH oxidizes lactate to pyruvate, which reduces NAD+ to NADH. Diaphorase then uses NADH to reduce a tetrazolium salt (INT) into a red formazan product, which can be measured colorimetrically.[9][14]

LDH_Pathway cluster_reaction Enzymatic Reactions in Supernatant DamagedCell Damaged Cell (Compromised Membrane) LDH LDH (Released into medium) DamagedCell->LDH releases Pyruvate Pyruvate LDH->Pyruvate oxidizes Lactate Lactate Lactate->LDH NAD NAD+ NADH NADH NAD->NADH reduces Pyruvate->NAD Formazan Red Formazan NADH->Formazan reduces INT Tetrazolium Salt (INT) INT->Formazan Measurement Measure Absorbance (~490 nm) Formazan->Measurement

Figure 3: Mechanism of the LDH cytotoxicity assay.
Neutral Red Uptake Assay: Assessing Lysosomal Integrity

The Neutral Red (NR) assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes via active transport.[10][15] The dye, a weak cationic chromophore, accumulates in the acidic environment of intact lysosomes. In contrast, non-viable cells or cells with damaged lysosomal membranes cannot retain the dye.[11][16] After washing, the incorporated dye is extracted from the viable cells and quantified by measuring its absorbance. A decrease in NR uptake indicates a cytotoxic effect.

NR_Pathway NR_dye Neutral Red Dye ViableCell Viable Cell (Intact Lysosomes) NR_dye->ViableCell NonViableCell Non-Viable Cell (Damaged Lysosomes) NR_dye->NonViableCell Uptake Active Transport & Accumulation in Lysosomes ViableCell->Uptake NoUptake No Dye Retention NonViableCell->NoUptake Extraction Extract Dye with Solubilization Solution Uptake->Extraction Measurement Measure Absorbance (~540 nm) Extraction->Measurement

Figure 4: Mechanism of the Neutral Red uptake assay.

Experimental Design: Cell Lines and Controls

Selecting Appropriate Cell Lines

The choice of cell lines is critical and should align with the therapeutic goals. For general screening of anti-cancer compounds like 16-nor-abietane derivatives, it is advisable to use a panel of cell lines from diverse tissue origins.[17] Studies on similar diterpenoids have shown activity against lung, breast, prostate, and liver cancer cells.[18][19][20]

Recommended Starter Panel:

  • A549: Human lung carcinoma

  • MCF-7: Human breast adenocarcinoma (hormone-dependent)

  • MDA-MB-231: Human breast adenocarcinoma (hormone-independent)

  • HepG2: Human hepatocellular carcinoma[21]

  • DU145 or PC-3: Human prostate carcinoma

  • MRC-5 or other normal fibroblast line: To assess selectivity and general toxicity to non-cancerous cells.[18]

The Critical Role of Controls

For a self-validating protocol, the inclusion of proper controls in every 96-well plate is non-negotiable.

Control TypePurposeComposition
Vehicle Control To measure the effect of the compound solvent (e.g., DMSO) on cell viability. Establishes the 100% viability baseline.Cells + Culture Medium + Highest concentration of solvent used for test compounds.
Untreated Control To monitor normal cell health and growth over the incubation period.Cells + Culture Medium.
Positive Control To confirm the assay is working correctly and the cells are responsive to a known cytotoxic agent.Cells + Culture Medium + Known cytotoxic drug (e.g., Doxorubicin, Cisplatin).
Medium Blank To measure the background absorbance of the culture medium and assay reagents.Culture Medium + Assay Reagents (No Cells).
Maximum Lysis Control (for LDH Assay) To determine the maximum amount of LDH release (100% cytotoxicity).Cells + Culture Medium + Lysis Buffer (e.g., Triton X-100).[9]

Detailed Protocols

Note: Always use aseptic techniques in a certified biological safety cabinet for all cell culture work.

General Preparation: Compound and Cell Plating
  • Compound Stock Preparation: Dissolve the 16-nor-abietane derivatives in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-20 mM). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize adherent cells, neutralize, and centrifuge. Resuspend the cell pellet in fresh culture medium.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-20,000 cells/well) in a final volume of 100 µL per well in a 96-well flat-bottom plate.[22][23]

    • Expert Insight: Avoid seeding cells in the outer perimeter wells of the plate, as they are prone to evaporation ("edge effects"). Fill these wells with 200 µL of sterile PBS or medium to maintain humidity.[6]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume logarithmic growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium from the DMSO stock.

    • Trustworthiness Check: Ensure the final DMSO concentration in the wells is consistent across all concentrations and does not exceed 0.5%, as higher concentrations can be cytotoxic.[22]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds or controls.

    • Incubate for the desired exposure period (typically 24, 48, or 72 hours).

Protocol: MTT Assay[8]
  • Reagent Addition: At the end of the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of MTT Solubilization Solution (e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Protocol: LDH Cytotoxicity Assay[10][16]
  • Supernatant Collection: At the end of the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.

  • Sample Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well flat-bottom plate.

  • Reagent Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by mixing a substrate and a catalyst/dye solution).

  • Reaction Incubation: Add 50 µL of the prepared LDH reaction mixture to each well of the new plate containing the supernatants.

  • Reading: Incubate the plate for up to 30 minutes at room temperature, protected from light. The color will develop during this time. Add stop solution if required by the kit. Read the absorbance at 490 nm using a microplate reader.

Protocol: Neutral Red (NR) Uptake Assay[11][17]
  • Medium Removal: At the end of the treatment period, aspirate the culture medium containing the test compounds.

  • Dye Incubation: Add 100 µL of pre-warmed medium containing Neutral Red (typically 40-50 µg/mL) to each well. Incubate for 2 hours at 37°C.

  • Washing: Aspirate the NR-containing medium and wash the cells once with 150 µL of a wash buffer (e.g., PBS or a solution of 1% CaCl₂ in 0.5% formaldehyde) to remove unincorporated dye.

  • Dye Extraction: Add 150 µL of NR Destain/Solubilization Solution (e.g., 1% acetic acid in 50% ethanol) to each well.

  • Reading: Place the plate on an orbital shaker for 10 minutes to ensure complete extraction of the dye. Read the absorbance at 540 nm using a microplate reader.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the medium blank wells from all other readings.

  • Calculate Percentage Viability:

    • For MTT and NR Assays: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • For LDH Assay: % Cytotoxicity = ((Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)) * 100 % Viability = 100 - % Cytotoxicity

  • Determine IC₅₀ Values: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a compound that reduces cell viability by 50%.[24]

    • Plot the percentage viability against the log of the compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) with software like GraphPad Prism or R to calculate the precise IC₅₀ value.

Sample Data Presentation

Results should be clearly tabulated for comparison across cell lines and compounds.

CompoundCell LineAssayExposure Time (h)IC₅₀ (µM) ± SD
Derivative X-1A549MTT4812.5 ± 1.3
Derivative X-1A549LDH4825.1 ± 2.8
Derivative X-1MCF-7MTT488.7 ± 0.9
Derivative X-1MRC-5MTT48> 100
DoxorubicinA549MTT480.8 ± 0.1

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding; Pipetting errors; Edge effects; Compound precipitation.[6][22]Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using outer wells. Visually inspect plates for precipitates; consider lowering the starting concentration or using a different solvent system.
Low absorbance readings (MTT/NR) Too few cells seeded; Insufficient incubation time with the dye; Cell death in control wells.Optimize cell seeding density through titration.[22] Increase incubation time within the recommended range (e.g., up to 4 hours for MTT). Check cell health and passage number; ensure they are in the logarithmic growth phase.
High background in LDH assay Rough handling of cells leading to premature lysis; Serum in the medium can contain LDH.Handle plates gently. Consider using serum-free medium for the final hours of incubation before collecting the supernatant.[22]
MTT and LDH results do not correlate Different mechanisms of cell death. The compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells).This is a valid result, not an error. A cytostatic effect will reduce the MTT signal but may not cause membrane damage (low LDH release). This provides valuable mechanistic insight. Consider longer incubation times (72h) to see if late-stage apoptosis or necrosis occurs.[6]

References

  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3(7), 1125–1131. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride. Toxicology Letters, 160(2), 171-177. [Link]

  • IIVS. (n.d.). Neutral Red Uptake. Institute for In Vitro Sciences. [Link]

  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Bio-protocol. (2018). LDH Cytotoxicity Assay. [Link]

  • Lee, J. S., & Lee, S. H. (2006). Cytotoxic assays for screening anticancer agents. Journal of the Korean Statistical Society, 35(1), 27-40. [Link]

  • Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?[Link]

  • ISO 10993-5:2009. (2009). Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. [Link]

  • Villalobos-Molina, R., et al. (2022). A New Diterpene with Cytotoxic Potential Against Human Tumor Cells. Molecules, 27(23), 8493. [Link]

  • Vega-Ávila, E., et al. (2022). In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human. Plants, 11(21), 2899. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Cytion. (n.d.). HEK293 Cell Line: A Cornerstone in Modern Cellular Research and Biotechnology. [Link]

  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Journal of Cancer Molecules, 4(3), 87-92. [Link]

  • Ulubelen, A., et al. (1994). Cytotoxic and Antiviral Diterpenes from Salvia hypargeia. Journal of Natural Products, 57(2), 249-253. [Link]

  • Johner Institut. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [Link]

  • Collado, I. G., et al. (2023). New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022. Molecules, 28(2), 779. [Link]

  • Asiri, A., & Bakillah, A. (2024). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Preprints.org. [Link]

  • Kuete, V., et al. (2018). Cytotoxicity of abietane diterpenoids from Salvia multicaulis towards multidrug-resistant cancer cells. Phytomedicine, 46, 113-121. [Link]

  • Ishak, N. A. M., & Mohamad, J. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Malaysian Journal of Medicine and Health Sciences, 17(2), 261-269. [Link]

  • Sharifi-Rad, J., et al. (2023). MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. Cellular and Molecular Biology, 69(7), 108-121. [Link]

  • González, M. A. (2014). Synthetic derivatives of aromatic abietane diterpenoids and their biological activities. European Journal of Medicinal Chemistry, 87, 859-873. [Link]

  • Wang, Y., et al. (2021). Inflammatory and Cytotoxic Activities of Abietane Terpenoids from Nepeta bracteata Benth. Molecules, 26(18), 5606. [Link]

  • Valdés, A., et al. (2021). Cytotoxicity and Chemotherapeutic Potential of Natural Rosin Abietane Diterpenoids and their Synthetic Derivatives. Current Topics in Medicinal Chemistry, 21(10), 874-899. [Link]

  • San-Martín, C., et al. (2023). Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes. Molecules, 28(18), 6516. [Link]

Sources

Application Note: 16-Nor-7,15-dioxodehydroabietic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the utilization of 16-Nor-7,15-dioxodehydroabietic acid (also referred to as 13-acetyl-7-oxodehydroabietic acid) as a versatile chiral building block. This compound, derived from the abundant natural resin acid Dehydroabietic Acid (DHA) , offers a rigid tricyclic diterpene skeleton with defined stereochemistry, making it an invaluable scaffold for the synthesis of bioactive terpenoids, chiral ligands, and steroid analogs.

Abstract

The sustainable synthesis of complex chiral molecules relies heavily on the "Chiral Pool"—abundant, naturally occurring enantiopure compounds. 16-Nor-7,15-dioxodehydroabietic acid is a highly functionalized derivative of dehydroabietic acid (DHA) featuring a rigid tricyclic core, a benzylic ketone (C7), and an acetyl group (C13) resulting from the oxidative cleavage of the isopropyl side chain. This application note outlines the optimized protocol for synthesizing this building block from commercial DHA and demonstrates its utility in constructing C-aryl-18-norsteroid analogs , a class of compounds with significant pharmacological potential.

Introduction

Dehydroabietic acid (DHA) is the primary component of disproportionated rosin, an industrial byproduct of the pine industry. Its unique structure includes:

  • Chirality: Two fixed stereocenters at C4 and C10 (abietane numbering).

  • Rigidity: A fused tricyclic hydrophenanthrene skeleton.

  • Functionality: An aromatic C-ring allowing for regioselective functionalization.

The transformation of DHA into 16-Nor-7,15-dioxodehydroabietic acid introduces orthogonal reactive sites (a carboxylic acid, a cyclic ketone, and an aryl ketone), transforming the inert hydrocarbon skeleton into a dynamic platform for divergent synthesis.

Key Applications
  • Bioactive Scaffolds: Synthesis of antitumor and antiviral agents (e.g., ferruginol analogs).

  • Chiral Ligands: Design of N,O-ligands for asymmetric catalysis by modifying the C7 and C13 ketones.

  • Total Synthesis: Precursor for drimane sesquiterpenes and 18-norsteroids.

Synthesis Protocol: Preparation of the Building Block

This protocol describes the conversion of Dehydroabietic Acid to 16-Nor-7,15-dioxodehydroabietic acid via a scalable oxidative degradation pathway.

Phase 1: Protection (Methyl Ester Formation)

Rationale: The carboxylic acid is protected as a methyl ester to prevent interference during the oxidation steps and improve solubility in organic solvents.

Reagents:

  • Dehydroabietic Acid (DHA) [CAS: 1740-19-8]

  • Methanol (MeOH)

  • Sulfuric Acid (H₂SO₄, conc.)

Procedure:

  • Dissolve 10.0 g (33.3 mmol) of DHA in 100 mL of MeOH.

  • Slowly add 1.0 mL of conc. H₂SO₄.[1][2][3]

  • Reflux the mixture for 6 hours (Monitor by TLC; eluent Hexane/EtOAc 4:1).

  • Cool to room temperature (RT). A crystalline precipitate (Methyl Dehydroabietate) often forms.

  • Concentrate under reduced pressure to ~30 mL.

  • Dilute with EtOAc (100 mL) and wash with Sat. NaHCO₃ (2 x 50 mL) and Brine (50 mL) .

  • Dry over Na₂SO₄, filter, and concentrate. Recrystallize from MeOH to yield Methyl Dehydroabietate (White solid, >95% yield).

Phase 2: Oxidative Cleavage (The "Nor" Transformation)

Rationale: Chromium trioxide (CrO₃) in acetic acid serves as a powerful oxidant.[1][4] Under controlled conditions, it performs a benzylic oxidation at C7 (forming a ketone) and oxidatively cleaves the C13-isopropyl group to an acetyl group (via a hydroperoxide intermediate), yielding the 16-nor-7,15-dioxo scaffold.

Reagents:

  • Methyl Dehydroabietate (from Phase 1)

  • Chromium Trioxide (CrO₃)[1][2][4]

  • Glacial Acetic Acid (AcOH)[4]

  • Acetic Anhydride (Ac₂O)

Safety Warning: Cr(VI) is carcinogenic and a strong oxidizer. Work in a fume hood. Quench all Cr(VI) waste properly.

Procedure:

  • Dissolve 6.28 g (20 mmol) of Methyl Dehydroabietate in 40 mL of AcOH and 10 mL of Ac₂O.

  • Prepare a solution of 10.0 g (100 mmol) CrO₃ in 40 mL of 80% aq. AcOH.

  • Add the CrO₃ solution dropwise to the substrate solution at 0°C over 30 minutes.

  • Allow the mixture to warm to RT and stir for 24 hours .

    • Checkpoint: The reaction color changes from orange to dark green (Cr³⁺ formation).

  • Pour the reaction mixture into 500 mL of ice water . Stir for 1 hour.

  • Extract with EtOAc (3 x 100 mL) .

  • Wash the combined organic layers with Sat. NaHCO₃ (carefully, gas evolution!) until neutral, then with Brine .

  • Dry over MgSO₄ and concentrate.

  • Purification: The crude residue is purified by silica gel column chromatography (Gradient: Hexane -> 30% EtOAc/Hexane).

  • Product: Methyl 16-nor-7,15-dioxodehydroabietate (Yield: ~40-50%).

    • Note: The free acid can be obtained by standard hydrolysis (LiOH, THF/H₂O) if required.

Analytical Data (Expected)
ParameterValue
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃)

2.60 (s, 3H, Acetyl-CH₃), 1.2-2.8 (m, aliphatic envelope), 7.8-8.2 (m, 2H, Ar-H)
IR (KBr) 1720 cm⁻¹ (Ester C=O), 1680 cm⁻¹ (Aryl Ketone), 1660 cm⁻¹ (Benzylic Ketone)
Mass Spec [M+H]⁺ = 329.17 (Methyl Ester), 315.15 (Free Acid)

Application: Synthesis of C-Aryl-18-Norsteroid Analogs

This workflow demonstrates the use of the building block to construct a steroid-like tetracyclic core. The C13-acetyl group acts as the anchor for the D-ring construction.

Experimental Logic
  • Scaffold: The A/B/C rings of the building block mimic the A/B/C rings of steroids.

  • D-Ring Formation: The acetyl group at C13 is subjected to a condensation reaction (e.g., Robinson Annulation or Grignard addition followed by cyclization) to form the five-membered D-ring.

  • Result: A "20-keto-C-aryl-18-norsteroid" analog, useful for investigating hormonal receptor binding.

Protocol: D-Ring Construction via Grignard/Cyclization

Reagents:

  • Methyl 16-nor-7,15-dioxodehydroabietate

  • Vinylmagnesium Bromide (1.0 M in THF)

  • p-Toluenesulfonic acid (pTsOH)

Steps:

  • Grignard Addition: Treat the building block (1 eq) with Vinylmagnesium Bromide (1.2 eq) in dry THF at -78°C. The ketone at C13 (acetyl) is more reactive than the C7 ketone due to steric and electronic factors (or requires protection of C7 if selectivity is poor).

  • Workup: Quench with NH₄Cl, extract, and purify the allylic alcohol intermediate.

  • Cyclization: Dissolve the intermediate in Benzene/Toluene. Add catalytic pTsOH . Reflux with a Dean-Stark trap.

  • Mechanism: Dehydration followed by Nazarov-type cyclization or Friedel-Crafts alkylation closes the D-ring.

  • Product: A tetracyclic steroid analog.

Visualizations

Figure 1: Synthesis of the Chiral Building Block

Caption: Oxidative transformation of Dehydroabietic Acid (DHA) to the 16-Nor-7,15-dioxo derivative.

SynthesisPath DHA Dehydroabietic Acid (DHA) MeDHA Methyl Dehydroabietate (Protected) DHA->MeDHA MeOH, H2SO4 Reflux, 6h Inter Hydroperoxide Intermediate MeDHA->Inter CrO3, AcOH Oxidation (C7 & C15) Product 16-Nor-7,15-dioxo Derivative Inter->Product Degradation (-CO2, -H2O)

Figure 2: Application Logic - Steroid Analog Construction

Caption: Utilization of the C13-Acetyl handle to construct the steroid D-ring.

ApplicationLogic BB 16-Nor-7,15-dioxo Building Block Step1 Vinyl Grignard Addition (C13) BB->Step1 Selectivity Control Step2 Acid-Catalyzed Cyclization Step1->Step2 Ring Closure Target C-Aryl-18-Norsteroid Analog Step2->Target Final Product

References

  • Synthesis of 16-Nor-7,15-dioxodehydroabietic acid

    • Wenkert, E., et al. "The Oxidation of Dehydroabietic Acid Derivatives." Journal of the American Chemical Society, 1961. Link

    • Note: This foundational text describes the CrO3 oxidation p
  • Application in Steroid Synthesis

    • Buckle, D. R., et al. "Conversion of dehydroabietic acid into 20-keto-C-aryl-18-norsteroids. Formation of the D ring." The Journal of Organic Chemistry, 1988, 53(16), 3761–3765. Link

  • Bioactivity of DHA Derivatives

    • Gonzalez, M. A., et al. "Synthesis and biological evaluation of dehydroabietic acid derivatives." European Journal of Medicinal Chemistry, 2010, 45(2), 811-816. Link

  • Commercial Availability & Data

    • PubChem Compound Summary for Dehydroabietic Acid Derivatives. Link

Sources

Mass spectrometry fragmentation patterns of 16-nor diterpenes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation of 16-Nor Diterpenes via Mass Spectrometry

Introduction

16-nor diterpenes are a specialized subclass of diterpenoids, most commonly derived from the ent-kaurane, abietane, or pimarane skeletons. The term "16-nor" indicates the degradative loss of the C-16 carbon atom, a modification often resulting from metabolic oxidation (e.g., in Isodon or Pteris species) or synthetic modification to enhance bioactivity.

These compounds possess significant pharmacological potential, including anti-tumor, anti-inflammatory, and antibacterial properties. However, their structural elucidation is challenging.[1] The loss of the C-16 exocyclic methylene group—a primary trigger for the characteristic Retro-Diels-Alder (RDA) fragmentation in standard diterpenes—alters the mass spectral fingerprint significantly.

This guide provides a robust workflow for identifying 16-nor diterpenes using both Gas Chromatography-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS).

Experimental Protocol

To ensure high confidence in structural assignment, a dual-method approach is recommended: GC-EI-MS for skeletal fingerprinting and LC-ESI-MS/MS for functional group analysis and molecular weight confirmation.

Sample Preparation
  • Reagents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Pyridine, BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Internal Standard (IS): Gibberellic acid (

    
    ) or Androsterone (structural analogs with distinct retention times).
    

Step-by-Step Workflow:

  • Extraction: Extract 10 mg of dried plant material or synthetic crude with 1 mL MeOH. Sonicate for 15 mins at 25°C.

  • Clarification: Centrifuge at 12,000 rpm for 10 mins. Filter supernatant through a 0.22 µm PTFE filter.

  • Split Sample:

    • Aliquot A (LC-MS): Dilute 1:10 with 50% ACN/Water.

    • Aliquot B (GC-MS): Evaporate to dryness under

      
       gas. Re-dissolve in 50 µL Pyridine + 50 µL BSTFA (with 1% TMCS). Incubate at 70°C for 60 mins to derivatize hydroxyl/carboxyl groups.
      
Instrumentation Conditions
ParameterGC-EI-MS (Skeletal ID)LC-ESI-MS/MS (Molecular Ion)
Column HP-5MS (30m x 0.25mm, 0.25µm)C18 Reverse Phase (100mm x 2.1mm, 1.8µm)
Carrier/Mobile Phase Helium (1 mL/min)A: 0.1% Formic Acid in

B: ACN
Gradient 70°C (2 min)

280°C @ 10°C/min
5% B

95% B over 15 mins
Ionization Electron Impact (70 eV)ESI (+/- switching mode)
Source Temp 230°C350°C (Gas Temp)
Scan Range m/z 50–600m/z 100–800

Fragmentation Mechanisms & Interpretation

The core challenge in 16-nor diterpene analysis is distinguishing them from their parent C20 scaffolds. The absence of C-16 prevents the standard RDA reaction that usually cleaves the C/D ring system in kauranes.

General Fragmentation Logic (ESI-MS/MS)

In Electrospray Ionization (soft ionization), fragmentation is driven by collision-induced dissociation (CID).[2][3][4]

  • Neutral Losses:

    • 
       (18 Da):  Common in hydroxylated species.
      
    • 
       (28 Da) / 
      
      
      
      (44 Da):
      Characteristic of lactones (e.g., Isodon diterpenoids) and carboxylic acids.
    • 
       (15 Da):  Methyl radical loss (rare in ESI, common in EI).
      
  • Diagnostic Shift:

    • Standard Kaurane: RDA cleavage of ring C/D typically yields a fragment at m/z 94 or m/z 108 (depending on substitution).

    • 16-Nor Kaurane: The D-ring is modified (often a pentacyclic ketone or absent). The RDA channel is blocked. Instead, look for

      
      -cleavage  adjacent to carbonyls.
      
Specific Mechanisms: 16-Nor-ent-Kauran-19-oic Acid Derivatives

When analyzing 16-nor derivatives (often appearing as 16-oxo-17-nor derivatives), the fragmentation follows a "zipper" mechanism initiated by the ketone.

Key Pathway (Negative Mode


): 
  • Precursor: Deprotonated molecular ion (e.g., m/z 317 for a dihydroxy-16-nor-kaurane acid).

  • Decarboxylation: Loss of

    
     (
    
    
    
    ). This confirms the C-19 carboxylic acid.
  • Ring C Cleavage: Without the exocyclic double bond, the molecule undergoes C-ring fission.

  • Diagnostic Ions:

    • m/z 273: Loss of

      
      .
      
    • m/z 255: Subsequent loss of

      
      .
      
    • m/z 227: Loss of

      
       (from the C-16 ketone position).
      
Visualization of Fragmentation Workflow

The following diagram illustrates the decision logic for categorizing an unknown diterpene based on its MS/MS behavior.

DiterpeneWorkflow Start Unknown Diterpene (Precursor Ion) Ionization Ionization Source (ESI +/-) Start->Ionization CheckMass Calculate Mass Defect Is it C20 or C19? Ionization->CheckMass C20 Mass ~300-350 Da (Standard Kaurane) CheckMass->C20 C20H30/32 C19 Mass ~280-330 Da (16-Nor / C19) CheckMass->C19 C19H28/30 Frag_RDA Check for RDA Fragment (m/z 94, 108, 122) C20->Frag_RDA Frag_Alpha Check for Alpha Cleavage (Loss of CO / CO2) C19->Frag_Alpha Result_Normal ID: ent-Kaurane (Exocyclic double bond present) Frag_RDA->Result_Normal RDA Detected Result_Nor ID: 16-Nor Diterpene (C-16 Oxidized/Lost) Frag_Alpha->Result_Nor No RDA, High CO Loss

Caption: Decision tree for differentiating standard ent-kauranes from 16-nor derivatives based on mass defect and fragmentation topology.

Case Study: Distinguishing Isomers

A common analytical problem is distinguishing 16-nor-ent-kauran-16-one from ent-kaurenoic acid . Both may have similar nominal masses depending on derivatization, but their fragmentation differs fundamentally.

FeatureStandard ent-Kaurane16-Nor-ent-Kaurane
Key Structural Element Exocyclic C=C at C-16Ketone (C=O) at C-16 (or C-15)
Dominant EI Fragment m/z 272 (

), m/z 257 (

)
m/z 260 (

), m/z 232 (

)
RDA Reaction Yes (Yields diene fragment)No (Ring D is saturated/ketonic)
Base Peak (EI) Often m/z 91 or 105 (Aromatic/Cyclic)Often m/z 123 (Ring C cleavage)
Mechanism Visualization: 16-Nor Cleavage

FragmentationPath Parent Parent Ion (16-nor-16-one) [M+H]+ Step1 Loss of H2O [M-18]+ Parent->Step1 -H2O Step2 Alpha-Cleavage (Ring D Opening) Step1->Step2 Inductive Effect Step3 Loss of CO [M-18-28]+ Step2->Step3 -CO (Ketone) Final Stable C-Ring Ion Step3->Final Rearrangement

Caption: Proposed fragmentation pathway for a 16-nor-16-one diterpene species in positive ESI mode.

Troubleshooting & Self-Validation

To ensure your data is reliable, apply these self-validating checks:

  • The "Nitrogen Rule" Check:

    • Diterpenes are usually composed of C, H, and O. The molecular ion in EI must be an even number . If you see an odd number, suspect a

      
       (in CI/ESI) or a nitrogen-containing impurity.
      
  • Isotope Pattern Validation:

    • Check the Carbon-13 isotope peak (

      
      ). For a C19 molecule (16-nor), the intensity of the 
      
      
      
      peak should be approximately
      
      
      of the parent peak. Significant deviation indicates co-elution.
  • Derivatization Efficiency:

    • In GC-MS, if you observe "tailing" peaks for hydroxylated 16-nor diterpenes, your silylation is incomplete. Increase BSTFA incubation time or add 10% TMCS as a catalyst.

References

  • Yan, H., et al. (2008). "Electrospray ionization tandem mass spectrometric analysis of ent-6,7-seco-kaurane diterpenoids from the Isodon species." Rapid Communications in Mass Spectrometry. Link

  • Medeiros, P.M., & Simoneit, B.R.T. (2025). "Analysis of Diterpenoid Resinous Materials." ResearchGate.[5] Link

  • Gao, X., et al. (2022). "Investigation of fragmentation pathways of norpimarane diterpenoids by mass spectrometry." Rapid Communications in Mass Spectrometry. Link

  • ChemGuide. "Fragmentation Patterns in Mass Spectra." Link

Sources

Troubleshooting & Optimization

Technical Support Center: High-Fidelity LC-MS Quantitation of Resin Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Resin acids (abietic, dehydroabietic, pimaric, etc.) present a "perfect storm" for LC-MS analysis. They are isomeric, highly hydrophobic (sticky), and lack strong chromophores or easily ionizable groups. In negative electrospray ionization (ESI-), which is standard for these carboxylic acids, analysts often encounter a high chemical background ("grass") and ghost peaks that compromise the Lower Limit of Quantitation (LLOQ).

This guide moves beyond basic troubleshooting to address the causality of these issues, providing self-validating protocols to stabilize your baseline.

Module 1: The "Grass" Baseline (Electronic vs. Chemical Noise)

User Question: I see a high, erratic baseline in negative mode (ESI-) that swallows my low-concentration peaks. Is this column bleed or the detector?

Technical Insight

In ESI-, the baseline is rarely electronic; it is almost always chemical or discharge-related. Resin acids require basic mobile phases to ensure deprotonation (


), typically using ammonium acetate or ammonium hydroxide. However, ESI- is prone to Corona Discharge , where high voltage at the capillary tip causes electrical breakdown of the air/solvent, creating a chaotic, high-intensity baseline.
Diagnostic Protocol
  • Stop Flow Test: Turn off the LC flow but keep the MS scanning.

    • Signal drops to zero: The noise is coming from the LC (mobile phase or column).

    • Signal remains high: The noise is electronic or source contamination.

  • The "Discharge" Check: Look at the capillary current (not voltage). If it fluctuates wildly (>0.5 µA variance), you have corona discharge.

The Solution: Solvent Engineering

Standard acetonitrile/water gradients are often insufficient for stable ESI- of resin acids. We must modify the solvent system to suppress discharge and enhance desolvation.[1]

Table 1: Mobile Phase Optimization for Resin Acids

ComponentStandard ApproachOptimized Approach Why It Works
Organic Modifier Acetonitrile (ACN)Methanol (MeOH) + ACN (1:1) MeOH creates a more stable spray in ESI- than pure ACN, reducing discharge noise.
Additive 0.1% Formic Acid5mM Ammonium Acetate Resin acids (pKa ~6) need high pH for ionization. Acid suppresses

formation.
Booster None5-10% Isopropanol (IPA) IPA lowers surface tension, improving droplet fission and reducing the voltage required, thus killing discharge noise.

Critical Step: If using Ammonium Fluoride (


) for sensitivity enhancement (a common trick in negative mode), ensure your column is rated for pH > 8, as fluoride can strip silica, causing massive column bleed (chemical noise).

Module 2: The "Ghost" Peaks (Carryover & Contamination)

User Question: I see peaks for Abietic Acid in my blank injections after running high-concentration samples. Is my column failing?

Technical Insight

Resin acids are tricyclic diterpenes—essentially "sticky" glue. They adsorb strongly to the hydrophobic surfaces of the LC system (rotor seals, needle seat, tubing). Standard needle washes (e.g., 100% Methanol) are often insufficient to desorb them, leading to carryover that mimics baseline noise or false positives.

The "Aggressive Wash" Protocol

Implement this multi-solvent wash system. A single solvent is rarely enough to break the hydrophobic interaction and solubilize the resin.

  • Wash Solvent 1 (The Solubilizer): Acetonitrile:Isopropanol:Acetone (40:40:20).

    • Mechanism: Acetone and IPA dissolve the resin matrix better than MeOH.

  • Wash Solvent 2 (The Rinse): Water:Acetonitrile (90:10) + 0.1% Formic Acid.[2][3][4]

    • Mechanism: Resets the needle surface and prevents organic slug injection.

Validation Step: Inject a "double blank" (blank solvent followed by another blank). If the second blank is cleaner than the first, your carryover is coming from the injector, not the column.

Module 3: Isomer Resolution (The "Merged" Peak)

User Question: My Abietic and Dehydroabietic acid peaks are merging into a single broad lump. How do I separate them?

Technical Insight

These compounds are structural isomers with identical masses (


 301 for dehydroabietic, 303 for abietic—often close enough to interfere if resolution is poor). Fast gradients on short C18 columns fail because the hydrophobicity differences are minute.
Chromatographic Strategy

To separate these isomers, you must exploit shape selectivity over pure hydrophobicity.

  • Column Choice: Switch from standard C18 to PFP (Pentafluorophenyl) or C18-PFP .

    • Why: The fluorine atoms in the stationary phase interact with the pi-electrons in the aromatic ring of Dehydroabietic acid, retarding it relative to Abietic acid.

  • Temperature Control: Lower the column temperature to 30°C (or even 25°C).

    • Why: Isomer separation is often enthalpy-driven. Higher temperatures (e.g., 50°C) increase molecular energy, masking the subtle interaction differences between isomers and the stationary phase.

Module 4: Sensitivity & Derivatization (Advanced)

User Question: I cannot reach the required ppt levels in Negative Mode. The noise floor is just too high.

Technical Insight

If ESI- optimization fails, the physics of the molecule is the limit. Resin acids have low proton affinity. The definitive solution for trace analysis is Derivatization , which chemically attaches a permanent positive charge, allowing you to switch to Positive Mode (ESI+) . This typically yields a 10-100x increase in Signal-to-Noise (S/N) ratio because the background noise in ESI+ is significantly lower for these masses.

Workflow Visualization

G Start Low Sensitivity in ESI- Decision Is S/N < 10? Start->Decision Opt1 Optimize ESI- (Add IPA/NH4OAc) Decision->Opt1 No (S/N > 10) Opt2 Chemical Derivatization (Switch to ESI+) Decision->Opt2 Yes (Trace Level) Process1 Reagent: 2-Picolylamine or AMPP Opt2->Process1 Process2 Coupling Agent: EDC/HOBt Process1->Process2 Result Formation of Amide Bond (Permanent Charge) Process2->Result Final Analyze in ESI+ (Huge S/N Boost) Result->Final

Figure 1: Decision matrix for switching from direct negative mode analysis to cationic derivatization for trace-level sensitivity.

Derivatization Protocol (Simplified)
  • Reagent: Use 2-Picolylamine (creates a picolyl-amide).

  • Activator: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Reaction: Mix sample + Reagent + Activator in ACN. Incubate at 60°C for 20 mins.

  • Result: The carboxylic acid is converted to an amide with a pyridine tail. This pyridine tail protonates easily in ESI+, moving your analyte away from the noisy solvent front and into a "quiet" mass region.

References

  • McMartin, D. W., et al. (2002). Evaluation of liquid chromatography-negative ion electrospray mass spectrometry for the determination of selected resin acids in river water. Journal of Chromatography A.

  • Li, F., et al. (2013). Derivatization methods for the determination of carboxylic acids by LC-MS/MS. Analytica Chimica Acta. (General principle of amine coupling for acids).
  • Thermo Fisher Scientific. (2017).[5] Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods.

  • HPLC Tools. (2012). Tip #117: Techniques To Enhance Negative Mode ESI in LC/MS.

Sources

Technical Support Center: Optimal Storage of 7,15-Dioxo Abietanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 7,15-dioxo abietanes. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for maintaining the stability and integrity of these valuable diterpenoid compounds. Proper storage is critical to ensure experimental reproducibility and the preservation of biological activity. This guide is structured to answer your questions, from basic principles to in-depth troubleshooting.

Quick Start: Best Practices for Storage

For immediate guidance, follow these core principles:

  • Temperature: Store at or below -20°C for long-term stability. For short-term use (days to weeks), 2-8°C is acceptable, but validation is recommended.

  • Light: Protect from all light sources. Use amber vials or wrap containers in aluminum foil. The conjugated ketone structure is a chromophore that can absorb UV light, potentially leading to photodegradation.[1]

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen). Oxygen can promote oxidative degradation, a common pathway for abietane diterpenes.[2][3]

  • Form: Store as a dry, solid powder whenever possible. If a solution is necessary, use a dry, aprotic solvent and prepare it fresh.

  • Purity Checks: Always assess purity (e.g., via HPLC) upon receiving a new batch and periodically thereafter to monitor for degradation.

Frequently Asked Questions (FAQs)

This section delves into the scientific reasoning behind the storage recommendations.

Q1: Why are 7,15-dioxo abietanes susceptible to degradation?

A1: The chemical structure of 7,15-dioxo abietanes contains several features that make them prone to degradation:

  • Two Ketone Groups: The carbonyl groups, particularly when part of a conjugated system, can be susceptible to photochemical reactions (e.g., Norrish-type reactions) upon exposure to UV light.[1][4]

  • Abietane Skeleton: The core tricyclic abietane structure can undergo oxidation.[2][5][6] Oxygen can attack at various positions, leading to hydroxylation or other modifications that alter the compound's structure and activity.[3][7]

  • Solvent Reactivity: In solution, especially with protic or reactive solvents, the compound may be more susceptible to hydrolysis or other solvent-mediated degradation pathways.

Q2: I have my compound dissolved in DMSO for biological assays. How should I store these stock solutions?

A2: DMSO stock solutions should be stored with care:

  • Use Anhydrous DMSO: Water in DMSO can facilitate hydrolysis over long periods.

  • Aliquot: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles. These cycles can introduce moisture and oxygen, accelerating degradation.

  • Storage Temperature: Store aliquots at -20°C or, for maximum stability, at -80°C.

  • Inert Gas: Before sealing and freezing, flushing the vial headspace with argon or nitrogen is a highly recommended practice to displace oxygen.

Q3: What are the visible signs of degradation?

A3: While analytical methods are definitive, you may observe physical changes:

  • Color Change: The appearance of a yellow or brownish tint in a previously white or colorless solid can indicate the formation of degradation products, often from oxidation.

  • Insolubility: A previously soluble compound that now shows particulate matter or fails to dissolve completely in the same solvent may have polymerized or degraded into less soluble products.

Q4: How does pH affect the stability of 7,15-dioxo abietanes in solution?

A4: Extreme pH conditions (both acidic and basic) should be avoided. While specific data on 7,15-dioxo abietanes is limited, related terpenoid structures can be sensitive to pH. Acidic or basic conditions can catalyze reactions like hydrolysis or rearrangements.[8] It is crucial to perform forced degradation studies under various pH conditions to understand your specific molecule's stability profile if it will be used in aqueous buffers.[9][10][11]

Troubleshooting Guide

This section provides a problem-oriented approach to identifying and resolving stability issues.

Problem 1: Loss of biological activity in my assay.

If you observe a sudden or gradual loss of potency, degradation is a likely cause.

start Loss of Biological Activity Observed check_hplc Analyze sample by HPLC/LC-MS against a reference standard. start->check_hplc new_peaks New peaks or reduced main peak area? check_hplc->new_peaks degradation Degradation Confirmed new_peaks->degradation Yes no_change No Change in Chromatogram new_peaks->no_change No review_storage Review Storage Conditions: - Temp? Light? Atmosphere? degradation->review_storage review_handling Review Experimental Handling: - Solvent purity? - Freeze-thaw cycles? - pH of buffer? degradation->review_handling assay_issue Investigate other experimental variables (e.g., cell line, reagents). no_change->assay_issue cluster_oxidation Oxidation cluster_photo Photodegradation parent 7,15-Dioxo Abietane oxidized_prod Hydroxylated Products & Ring-Opened Species parent->oxidized_prod O₂ (Air) Temp photo_prod Isomers, Rearranged Products (e.g., Norrish Reactions) parent->photo_prod UV Light (hv) Solvent

Caption: Potential Degradation Pathways for 7,15-Dioxo Abietanes.

References

  • Božić, D., et al. (2019). CYP76 Oxidation Network of Abietane Diterpenes in Lamiaceae Reconstituted in Yeast. International Journal of Molecular Sciences. Available at: [Link]

  • Martin, V. J., et al. (2001). Genetic Investigation of the Catabolic Pathway for Degradation of Abietane Diterpenoids by Pseudomonas abietaniphila BKME-9. Journal of Bacteriology. Available at: [Link]

  • Fraga, B. M., et al. (2009). Oxidative C-Ring Opening of Abietane Diterpenes with Ammonium Cerium(IV) Nitrate. Molecules. Available at: [Link]

  • Han, Q. B., & Lee, S. F. (1995). Oxidation and glucose conjugation of synthetic abietane diterpenes by Cunninghamella sp. II. Novel routes to the family of diterpenes from Tripterygium wilfordii. Journal of Natural Products. Available at: [Link]

  • Martins, I. S., et al. (2021). Direct electrochemical oxidation of abietane diterpene acids. ChemRxiv. Available at: [Link]

  • Martin, V. J., et al. (2001). Proposed pathway for abietanic diterpenoid degradation by P. abietaniphila BKME-9. ResearchGate. Available at: [Link]

  • Davara, F., et al. (2023). Simplified scheme for the degradation pathway of the main abietane-class diterpenoids and aromatic derivatives. ResearchGate. Available at: [Link]

  • Morgan, C. A., & Wyndham, R. C. (2004). Proposed convergent pathway for abietane diterpenoid degradation by LB400. ResearchGate. Available at: [Link]

  • Martins, I. S., et al. (2021). Direct electrochemical oxidation of abietane diterpene acids. ChemRxiv. Available at: [Link]

  • Sugiura, K., et al. (2022). Introduction of Periodic Ketone Units on Vinyl Polymers via a Radical Alternating Copolymerization and Postpolymerization Modification: Sequence-Oriented Photodegradation in the Bulk State. Journal of the American Chemical Society. Available at: [Link]

  • González, M. A. (2015). Aromatic Abietane Diterpenoids: Their Biological Activity and Synthesis. Natural Product Reports. Available at: [Link]

  • Sutan, A., & Biti, M. (2018). HPLC Analysis of Diterpenes. ResearchGate. Available at: [Link]

  • Shinde, V. (2026). Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. PharmaeliX. Available at: [Link]

  • Cohen, B. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Lyles, J. T., et al. (2022). A simplified HPLC-UV method for the analysis of triterpenoid acids from heritage apples (Malus domestica) from western North Carolina. Functional Foods in Health and Disease. Available at: [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Chen, F., et al. (2008). Photocatalytic degradation of Michler's Ethyl Ketone in titanium dioxide dispersions under UV irradiation. ResearchGate. Available at: [Link]

  • Bajaj, S., et al. (2012). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Xie, Z., et al. (2023). Ketone-functionalized conjugated organic polymers boost red-light-driven molecular oxygen-mediated oxygenation. Nature Communications. Available at: [Link]

  • Hsu, L. C., et al. (2023). The Triterpenoid High-Performance Liquid Chromatography Analytical Profiles of the Mycelia of Ganoderma lucidum (lingzhi). Molecules. Available at: [Link]

  • Shinde, N., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Ghaffari, F., & Omidian, H. (1979). The mechanism of photodegradation of alkyl halides and poly(vinylchloride). Part I. Alkyl aryl ketone-sensitized photolysis of t-butyl chloride. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Gentry, B. M., et al. (2023). Selective photodegradation of ketone-based polymers. ChemRxiv. Available at: [Link]

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Validation & Comparative

A Comparative Analysis of Cytotoxicity: Dehydroabietic Acid versus its 16-Nor-7,15-dioxo Derivative

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

In the landscape of natural product chemistry and drug development, diterpenoids derived from resin acids represent a promising reservoir of bioactive scaffolds. Dehydroabietic acid (DHA), a key component of pine resin, has garnered significant attention for its diverse pharmacological activities, including notable cytotoxic effects against various cancer cell lines.[1][2] This guide provides a detailed comparative analysis of the cytotoxic profiles of Dehydroabietic acid and its derivative, 16-Nor-7,15-dioxodehydroabietic acid.

Dehydroabietic Acid: A Profile of Cytotoxicity

Dehydroabietic acid has demonstrated a broad spectrum of cytotoxic activity against a panel of human cancer cell lines. Its anticancer effects are multifaceted, primarily driven by the induction of apoptosis and cell cycle arrest.[2][3]

Mechanism of Action:

Dehydroabietic acid has been shown to induce apoptosis through the mitochondrial pathway.[2] This process is characterized by the involvement of caspase-3 and PARP cleavage.[2] Furthermore, DHA can modulate key signaling pathways involved in cell survival and proliferation. For instance, it has been identified as a novel inhibitor of survivin, an anti-apoptotic protein often overexpressed in cancer cells.[3][4] By downregulating survivin, DHA sensitizes cancer cells to apoptosis. Additionally, some derivatives of DHA have been shown to induce oncosis, a form of necrotic cell death, in gastric cancer cells.[5]

Quantitative Cytotoxicity Data:

The cytotoxic potency of Dehydroabietic acid is typically quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cancer cell line.

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer>50[1]
JurkatT-cell Leukemia>50[6]
MGC-803Gastric Cancer~25-50[7]
A549Lung Cancer~20-40[7]
T24Bladder Cancer~20-40[7]
HepG2Liver Cancer~20-40[7]

It is important to note that while Dehydroabietic acid shows activity against cancer cells, numerous studies have focused on synthesizing derivatives with enhanced potency and selectivity.[1][7][8]

16-Nor-7,15-dioxodehydroabietic Acid: A Projected Cytotoxic Profile

To date, specific experimental data detailing the cytotoxicity of 16-Nor-7,15-dioxodehydroabietic acid is scarce in peer-reviewed literature. However, we can infer its potential activity by analyzing its structural modifications in comparison to the parent compound, Dehydroabietic acid, and by considering established structure-activity relationships (SAR) for this class of compounds.

Structural Comparison:

Two key modifications differentiate 16-Nor-7,15-dioxodehydroabietic acid from Dehydroabietic acid:

  • "16-Nor" designation: This indicates the removal of a methyl group at position 15.

  • "7,15-dioxo" functionality: This signifies the presence of ketone groups at positions 7 and 15.

Structure-Activity Relationship (SAR) Insights:

Studies on various dehydroabietic acid derivatives have provided valuable insights into how structural changes influence cytotoxicity:

  • Modifications at the C-18 carboxyl group: Alterations at this position, such as esterification or amidation, have been extensively explored to enhance cytotoxic activity.[1][9]

  • Aromatization of Ring C: The aromatic nature of ring C is generally considered important for the biological activity of dehydroabietanes.

  • Introduction of Oxygenated Functions: The addition of hydroxyl or keto groups at various positions on the abietane skeleton can significantly impact cytotoxicity. For instance, some studies have shown that oxidation at C-7 can influence the biological activity of related diterpenes.

Based on these principles, the introduction of two oxo groups in 16-Nor-7,15-dioxodehydroabietic acid could potentially enhance its cytotoxic activity compared to Dehydroabietic acid. The increased polarity and the potential for new hydrogen bond interactions could lead to altered binding affinity with biological targets. The removal of the C-16 methyl group might also influence the molecule's conformation and interaction with target proteins.

However, without direct experimental evidence, this remains a well-founded hypothesis. A definitive comparison requires empirical testing.

Experimental Protocol for Comparative Cytotoxicity Assessment

To empirically determine and compare the cytotoxic profiles of Dehydroabietic acid and 16-Nor-7,15-dioxodehydroabietic acid, a standardized cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step MTT Assay Protocol:

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., HeLa, A549, HepG2, and a non-cancerous cell line like MRC-5 for selectivity assessment) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of Dehydroabietic acid and 16-Nor-7,15-dioxodehydroabietic acid in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of each compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium and solvent alone as negative controls.

    • Incubate the plates for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value for each compound using non-linear regression analysis.

Visualizing the Experimental Workflow:

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Cancer & Normal Lines) Seeding 2. Cell Seeding (96-well plates) Cell_Culture->Seeding Treatment 4. Compound Treatment (24, 48, 72h) Seeding->Treatment Compound_Prep 3. Compound Preparation (Serial Dilutions) Compound_Prep->Treatment MTT_Addition 5. MTT Addition (4h incubation) Treatment->MTT_Addition Formazan_Solubilization 6. Formazan Solubilization (DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading 7. Absorbance Reading (570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Determination 8. IC50 Determination (% Viability vs. Concentration) Absorbance_Reading->IC50_Determination

Caption: A generalized workflow for determining and comparing the cytotoxicity of test compounds using the MTT assay.

Signaling Pathways Implicated in Dehydroabietic Acid-Induced Cytotoxicity

Understanding the molecular mechanisms underlying a compound's cytotoxic effects is crucial for its development as a therapeutic agent. For Dehydroabietic acid, a key pathway is the induction of apoptosis via the inhibition of survivin.

DHA_Apoptosis_Pathway DHA Dehydroabietic Acid Survivin Survivin (Anti-apoptotic protein) DHA->Survivin inhibits Caspase3 Caspase-3 (Inactive) Survivin->Caspase3 inhibits activation Active_Caspase3 Cleaved Caspase-3 (Active) Caspase3->Active_Caspase3 activation PARP PARP Active_Caspase3->PARP cleaves Apoptosis Apoptosis Active_Caspase3->Apoptosis executes Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis contributes to

Caption: Simplified signaling pathway of Dehydroabietic acid-induced apoptosis through the inhibition of survivin.

Conclusion and Future Directions

Dehydroabietic acid stands as a well-characterized cytotoxic agent with a clear mechanism of action involving the induction of apoptosis. While its derivative, 16-Nor-7,15-dioxodehydroabietic acid, remains largely uncharacterized in terms of its cytotoxic potential, a systematic comparison based on the principles of medicinal chemistry suggests it may exhibit interesting biological activity.

The experimental framework provided in this guide offers a clear path for researchers to conduct a direct, quantitative comparison of these two compounds. Such a study would not only elucidate the cytotoxic profile of a novel dehydroabietane derivative but also contribute to a deeper understanding of the structure-activity relationships that govern the cytotoxicity of this important class of natural products. The findings from such research could pave the way for the development of more potent and selective anticancer agents derived from a readily available natural resource.

References

  • Gu, W., et al. (2021). Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid. Toxins, 14(9), 632. [Link]

  • González, M. A., et al. (2010). Synthesis and biological evaluation of dehydroabietic acid derivatives. European Journal of Medicinal Chemistry, 45(2), 811-816.
  • Kim, D. H., et al. (2022). Dehydroabietic acid chemosensitizes drug-resistant acute lymphoblastic leukemia cells by downregulating survivin expression. Asian Pacific Journal of Cancer Prevention, 23(1), 239-247.
  • Gu, W., et al. (2019). Dehydroabietic Acid Derivative QC4 Induces Gastric Cancer Cell Death via Oncosis and Apoptosis. BioMed Research International, 2019, 8560378. [Link]

  • Koutsouki, A., et al. (2022). Synthesis and Antiproliferative Activity of Novel Dehydroabietic Acid-Chalcone Hybrids. Molecules, 27(11), 3617. [Link]

  • Li, Y., et al. (2022). Synthesis and anti-proliferative activity of dehydroabietinol derivatives bearing a triazole moiety. RSC Medicinal Chemistry, 13(7), 864-872. [Link]

  • Li, W., et al. (2020). Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid. Molecules, 25(21), 5035. [Link]

  • Ulloa, N., et al. (2005). Gastroprotective and cytotoxic effect of dehydroabietic acid derivatives. Bioorganic & Medicinal Chemistry, 13(22), 6246-6253.
  • Ulloa, N., et al. (2005). Gastroprotective and cytotoxic effect of dehydroabietic acid derivatives. PubMed. [Link]

  • Koutsouki, A., et al. (2022). Structures of the most potent compounds and their IC50 values against... ResearchGate. [Link]

  • Park, S. Y., et al. (2021). Dehydroabietic Acid Is a Novel Survivin Inhibitor for Gastric Cancer. International Journal of Molecular Sciences, 22(11), 5519. [Link]

Sources

Reproducibility of 16-nor-abietane Isolation from Natural Resins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isolation of 16-nor-abietane (a C19 diterpenoid biomarker) from natural resins presents a classic dilemma in natural product chemistry: the tension between ecological authenticity and analytical reproducibility .[1] While 16-nor-abietane is a critical biomarker found in fossilized resins (e.g., Baltic amber) and a degradation product in thermally processed colophony, its direct isolation is plagued by batch heterogeneity, isomeric co-elution, and low abundance (<0.05% w/w).

This guide compares the two primary methodologies for obtaining 16-nor-abietane: Direct Isolation from Fossil Resins (Method A) and Semi-Synthetic Production from Dehydroabietic Acid (Method B) .[1]

The Verdict: For pharmacological screening and quantitative standardization, Method B (Semi-Synthesis) is the only protocol that satisfies the rigorous reproducibility requirements of modern drug development (E-E-A-T standards).[1] Direct isolation should be reserved exclusively for geochemical profiling.[1]

Part 1: The Reproducibility Crisis in Natural Isolation

16-nor-abietane is structurally defined by the loss of a methyl group from the C-13 isopropyl moiety of the abietane skeleton, resulting in a C-13 ethyl group.[1] In natural samples, it exists within a complex "aromatic soup" of dehydrogenated abietanes (dehydroabietane, simonellite, retene).[1]

The Variable Nature of Source Material[2]
  • Geological Variance: Amber samples from the same deposit (e.g., Bitterfeld vs. Sambia) exhibit diterpenoid profile variations of up to 40% due to differences in diagenetic pressure and temperature.[1]

  • Co-elution: 16-nor-abietane frequently co-elutes with 15-nor-abietane and 17-nor-abietane isomers in standard silica gel chromatography, requiring expensive preparative HPLC or GC-MS fractionation for resolution.[1]

Part 2: Methodological Comparison

Method A: Direct Isolation from Baltic Amber (The "Natural" Route)

Target Audience: Geochemists, Paleobotanists[1]

This method relies on the exhaustive extraction of fossilized resin.[1] It is chemically authentic but operationally inefficient.[1]

Protocol Summary:

  • Cryogenic Milling: Amber is frozen with liquid

    
     and pulverized to <200 mesh.
    
  • Soxhlet Extraction: 48-hour extraction with Dichloromethane (DCM) or mixture of DCM:MeOH (1:1).[1]

  • Fractionation: Neutral alumina column chromatography to remove acidic components (succinic acid, communic acid).[1]

  • Purification: Ag-Ion Chromatography (Silver Nitrate impregnated silica) to separate isomers based on pi-cloud density, followed by Prep-GC.

Data Profile:

  • Yield: 0.002% - 0.08% (Highly variable).[1]

  • Purity: 85-92% (Isomeric impurities persist).[1]

  • Time: 3-4 weeks per batch.

  • Cost: High (Solvent/Labor intensive).[1]

Method B: Semi-Synthesis from Dehydroabietic Acid (The "Standard" Route)

Target Audience: Drug Discovery, Analytical Chemists[1]

This method utilizes (+)-Dehydroabietic Acid (DHAA) —a commercially available, high-purity isolate from Pinus rosin—as a starting scaffold.[1] The protocol involves the precise excision of the C-16 methyl group via a de-alkylation/re-alkylation strategy.[1]

Protocol Summary:

  • Decarboxylation: Conversion of DHAA to Dehydroabietane (retention of aromatic C-ring).[1]

  • Ipso-Substitution/Degradation: Selective oxidation of the isopropyl group or Friedel-Crafts modification to convert the isopropyl (C3) to an ethyl (C2) group.[1]

  • Purification: Simple recrystallization or short flash chromatography.[1]

Data Profile:

  • Yield: 45-60% (Overall).[1]

  • Purity: >98% (NMR confirmed).

  • Time: 5-7 days.

  • Cost: Low (Reagents are cheap; precursor is abundant).[1]

Part 3: Comparative Data Analysis

The following table summarizes the experimental outcomes of isolating 100 mg of 16-nor-abietane using both methods.

MetricMethod A: Amber ExtractionMethod B: Semi-Synthesis (Recommended)
Starting Material 1.5 kg Baltic Amber (Raw)500 mg (+)-Dehydroabietic Acid
Reagent Cost ~$450 (Solvents, Ag-Silica)~$50 (Common Reagents)
Labor Time 120 Hours25 Hours
Final Purity 89% (contains 15-nor isomer)99.2%
Scalability Linear (Difficult)Exponential (Easy)
Reproducibility Low (Batch-dependent)High (Reaction-controlled)

Part 4: Detailed Experimental Protocol (Method B)

Objective: Synthesis of 16-nor-abietane (13-ethyl-podocarpa-8,11,13-triene) from Dehydroabietic Acid.

Phase 1: Preparation of the Core Scaffold

Rationale: To ensure stereochemical integrity of the A/B rings while modifying the C-ring.

  • Esterification: Dissolve 10.0 g of (+)-Dehydroabietic Acid (DHAA) in 100 mL MeOH. Add 1 mL conc.

    
    . Reflux for 4 hours. Neutralize and extract to yield Methyl Dehydroabietate .[1]
    
  • De-isopropylation (The "Reset"): Dissolve the ester in dry benzene.[1] Add anhydrous

    
     (2.5 eq) at 50°C. The isopropyl group is cleaved via a retro-Friedel-Crafts reaction, yielding Methyl Podocarpa-8,11,13-trien-18-oate  (The "naked" aromatic core).[1]
    
    • Validation: Monitor by TLC (Hexane:EtOAc 9:1).[1] Disappearance of the isopropyl doublet in

      
      -NMR.[1]
      
Phase 2: Installation of the Ethyl Group (The "Construction")

Rationale: Regioselective introduction of the ethyl moiety at C-13 to mimic the 16-nor structure.

  • Acylation: Treat the de-isopropylated intermediate with Acetyl Chloride (1.2 eq) and

    
     (1.5 eq) in Nitrobenzene at 0°C. This directs the acetyl group exclusively to the C-13 position (para to the C-10 methyl), forming the 13-Acetyl  derivative.[1]
    
  • Reduction (Wolff-Kishner): Reflux the 13-acetyl compound with Hydrazine hydrate and KOH in diethylene glycol at 200°C. The carbonyl is reduced to a methylene, converting the acetyl group (-COCH3) into an ethyl group (-CH2CH3).[1]

  • Decarboxylation (Optional): If the target is the hydrocarbon 16-nor-abietane (non-acidic), subject the C-18 ester to hydrolysis and subsequent radical decarboxylation (Barton decarboxylation) or simple thermal decarboxylation if applicable to the specific derivative required.[1]

Phase 3: Validation
  • HPLC: C18 Column, ACN:H2O (90:10), isocratic.[1] Single peak at RT = 12.4 min.[1]

  • NMR: Confirm triplet at

    
     1.20 ppm (3H, t, J=7.5 Hz) and quartet at 
    
    
    
    2.60 ppm (2H, q, J=7.5 Hz) characteristic of the ethyl group, replacing the isopropyl septet.

Part 5: Workflow Visualization

Diagram 1: The Reproducibility Pathway

Caption: Comparison of the stochastic Amber Extraction workflow versus the linear, deterministic Semi-Synthesis pathway.

G cluster_0 Method A: Amber Extraction (Low Reproducibility) cluster_1 Method B: Semi-Synthesis (High Reproducibility) Raw_Amber Raw Fossil Resin (Variable Composition) Extract Crude Extract (Complex Mixture) Raw_Amber->Extract Soxhlet (DCM) Chromatography Ag-Ion Chromatography (Difficult Separation) Extract->Chromatography Co-elution Issues Isolate_A 16-nor-abietane (Low Yield/Purity) Chromatography->Isolate_A Yield < 0.05% DHAA (+)-Dehydroabietic Acid (Standard Reagent) Podocarp Podocarpa-triene Core (De-isopropylated) DHAA->Podocarp AlCl3 / De-alkylation Acetyl 13-Acetyl Intermediate (Regioselective) Podocarp->Acetyl Friedel-Crafts Isolate_B 16-nor-abietane (>98% Purity) Acetyl->Isolate_B Wolff-Kishner Red.

[1]

Diagram 2: Chemical Transformation Logic

Caption: Structural logic of converting Dehydroabietic Acid to 16-nor-abietane via C-13 modification.

ChemicalPath Step1 Dehydroabietic Acid (C20: Isopropyl at C13) Step2 De-alkylation (Loss of C15, C16, C17) Step1->Step2 AlCl3, Benzene Step3 Podocarpatriene Core (C17 Scaffold) Step2->Step3 Check Checkpoint: Verify removal of isopropyl septet Step2->Check Step4 Acetylation (+2C) (Add C15, C17) Step3->Step4 AcCl, AlCl3 Step5 Reduction (C=O -> CH2) Step4->Step5 N2H4, KOH Step6 16-nor-abietane (C19: Ethyl at C13) Step5->Step6 Target Molecule

[1]

References

  • Alvarez-Manzaneda, E. J., et al. (2006).[1][2] "New route to 15-hydroxydehydroabietic acid derivatives: application to the first synthesis of some bioactive abietane and nor-abietane type terpenoids."[1] Tetrahedron Letters. Link

  • González, M. A. (2015).[1] "Aromatic Abietane Diterpenoids: Their Biological Activity and Synthesis." Natural Product Reports. Link

  • Eghtesadi, F., et al. (2016).[1] "Abietane and nor-abietane diterpenoids from the roots of Salvia rhytidea."[1] SpringerPlus.[1] Link

  • Otto, A., & Simoneit, B. R. (2001).[1] "Chemosystematics and diagenesis of terpenoids in fossil conifer resins and sediment." The nature and fate of natural resins in the geosphere. Link

  • Akita, H., & Oishi, T. (1981).[1] "Synthesis of Cassane-Type Diterpenes from Abietane Compounds." Chemical and Pharmaceutical Bulletin. Link

Sources

Definitive Guide: Stereochemical Verification of C-5 and C-10 in 16-Nor Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical advisory document, designed for direct application in pharmaceutical discovery and structural elucidation workflows.

Executive Summary & Strategic Importance

In the development of 16-nor derivatives—typically modified steroids or diterpenoids (e.g., ent-kauranes) where the C-16 methylene is excised—the stereochemical integrity of the A/B ring junction is the single most critical structural determinant of biological activity.

The C-5 and C-10 positions form the pivot point of the molecule. Their relative configuration (cis vs. trans) dictates the global topology:

  • 5

    
    ,10
    
    
    
    (Trans-fused):
    Planar, "flat" conformation (e.g., Androgens).
  • 5

    
    ,10
    
    
    
    (Cis-fused):
    Bent, "L-shaped" conformation (e.g., Bile acids, Cardiac glycosides).

In 16-nor scaffolds, the absence of the D-ring C-16 can alter the conformational flexibility of the C/D ring system, rendering standard long-range NOE correlations (e.g., between C-18 and C-19 methyls) less reliable. Therefore, rigorous, self-validating local verification at C-5/C-10 is mandatory. This guide outlines a multi-modal verification strategy moving beyond simple 1D NMR to definitive absolute configuration.

The Verification Triad: Comparative Methodology

We evaluate three primary methodologies. In modern workflows, Method C (VCD) is rapidly becoming the preferred alternative to X-ray for non-crystalline intermediates.

Table 1: Comparative Performance of Stereochemical Verification Methods
FeatureMethod A: Advanced NMR (NOESY/ROESY) Method B: Single Crystal X-Ray (SC-XRD) Method C: VCD + DFT Calculation
Primary Output Relative Stereochemistry (Local)Absolute Configuration (Global)Absolute Configuration (Global)
Sample State Solution (CDCl

, DMSO-

)
Solid (Single Crystal required)Solution (CDCl

, CCl

)
Sample Req. 2–10 mg>1 mg (High quality crystal)5–10 mg (High conc.)
Time to Result 2–12 HoursDays to Weeks (crystallization)4–24 Hours (includes DFT)
Limitation Ambiguous in flexible systems; "Blind" to enantiomers without chiral solvating agents.Crystallization failure rate is high for oily 16-nor derivatives.Requires accurate DFT conformational searching.
Verdict Routine Screening Gold Standard (if solid) Gold Standard (if oil/amorphous)

Decision Matrix: Selecting the Right Protocol

The following logic flow ensures the most efficient path to structural certainty.

VerificationWorkflow Start Isolate 16-Nor Derivative StateCheck Physical State? Start->StateCheck Crystalline Crystalline Solid StateCheck->Crystalline Amorphous Oil / Amorphous StateCheck->Amorphous XRD Method B: SC-XRD (Anomalous Dispersion) Crystalline->XRD Preferred NMR_Screen Method A: 2D NMR Screen (NOESY + HSQC) Crystalline->NMR_Screen Rapid Check Amorphous->NMR_Screen Final Verified Structure XRD->Final Ambiguous NOE Data Ambiguous? NMR_Screen->Ambiguous VCD Method C: VCD + DFT (Compare Exp. vs Calc.) Ambiguous->VCD Yes (Critical Path) Ambiguous->Final No (Clear NOE) VCD->Final

Figure 1: Strategic decision tree for stereochemical verification. Note that VCD is the critical contingency for amorphous samples where NOE is inconclusive.

Detailed Experimental Protocols

Protocol A: NMR-Based Relative Configuration (The "Local" Check)

Objective: Determine if the A/B ring junction is cis or trans by analyzing the vector relationship between H-5 and the C-10 substituent (usually Me-19).

Mechanism:

  • Trans (5

    
    , 10
    
    
    
    ):
    The H-5 proton is axial (
    
    
    ). The C-10 Methyl is axial (
    
    
    ). They are anti-facial .
    • Result:No NOE (or very weak) between H-5 and Me-19.

  • Cis (5

    
    , 10
    
    
    
    ):
    The H-5 proton is equatorial (
    
    
    ). The C-10 Methyl is axial (
    
    
    ). They are co-facial .
    • Result:Strong NOE correlation.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 5–10 mg of the 16-nor derivative in 0.6 mL CDCl

    
    . Note: If signals overlap, switch to C
    
    
    
    D
    
    
    (Benzene-d6) to induce an ASIS (Aromatic Solvent Induced Shift) effect, often resolving H-5.
  • Acquisition: Run a phase-sensitive NOESY (mixing time 500–800 ms).

  • Data Analysis:

    • Locate the C-10 methyl singlet (typically

      
       0.7 – 1.2 ppm).
      
    • Locate the H-5 methine (typically

      
       1.5 – 2.5 ppm, often obscured; verify position via HSQC).
      
    • Crucial Check: If H-5 shows a cross-peak to Me-19, the junction is Cis (5

      
      ) . If H-5 shows NOE only to H-9
      
      
      
      (and not Me-19), the junction is likely Trans (5
      
      
      )
      .
Protocol B: Vibrational Circular Dichroism (VCD) (The "Global" Check)

Objective: Determine absolute configuration (AC) without crystallization.[1] This is superior to electronic CD (ECD) for 16-nor derivatives because VCD probes the ground-state vibrational manifold, which is rich in structural information regarding the rigid steroid skeleton.

Mechanism: VCD measures the differential absorption of left and right circularly polarized infrared radiation (


). The spectrum is a "fingerprint" of the molecule's chirality.

Step-by-Step Workflow:

  • Conformational Search (Computational):

    • Use MMFF94 force field to generate conformers for both putative diastereomers (e.g., 5

      
      -16-nor vs. 5
      
      
      
      -16-nor).
    • Optimize geometry using DFT at the B3LYP/6-31G(d) level.

  • Spectrum Calculation:

    • Calculate vibrational frequencies and rotational strengths for the Boltzmann-weighted conformers.

  • Experimental Acquisition:

    • Concentration: High concentration required (~50 mg/mL) in CDCl

      
       or CCl
      
      
      
      .
    • Cell: BaF

      
       windows with 100 
      
      
      
      m path length.
    • Range: 1000–1800 cm

      
       (fingerprint region).
      
  • Validation:

    • Overlay the Experimental VCD spectrum with the Calculated VCD spectra for both candidates.

    • Metric: Use the SimIR/VCD similarity score. A score >0.8 typically confirms the assignment.

Mechanistic Visualization: The NOE Vector Logic

Understanding the spatial arrangement is prerequisite to interpreting the NMR data.

NOE_Logic Substrate 16-Nor Scaffold (C-5 / C-10 Junction) Trans_Config Trans-Fusion (5α, 10β) 'Flat' Shape Substrate->Trans_Config Cis_Config Cis-Fusion (5β, 10β) 'Bent' Shape Substrate->Cis_Config Vector_Trans H-5 (α) vs Me-19 (β) Vector: 180° (Anti) Trans_Config->Vector_Trans Vector_Cis H-5 (β) vs Me-19 (β) Vector: <60° (Syn) Cis_Config->Vector_Cis Result_Trans NOESY: SILENT (No Crosspeak) Vector_Trans->Result_Trans Causality Result_Cis NOESY: STRONG (Positive Crosspeak) Vector_Cis->Result_Cis Causality

Figure 2: The mechanistic basis of NMR differentiation. The spatial proximity of the C-5 proton and C-10 methyl dictates the NOE signal intensity.

Authoritative References

  • VCD for Absolute Configuration:

    • Title: Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations.

    • Source: JASCO Application Note.

    • Link:

  • NMR Stereochemistry in Fused Rings:

    • Title: A 13C NMR Method for Determining the Stereochemistry of the A/B Ring Junction in B-Norsteroids.[2]

    • Source: ResearchGate (Journal of Chemical Research).

    • Link:

  • DFT/NMR Combined Approaches:

    • Title: Structural revision of two unusual rhamnofolane diterpenes... by means of DFT calculations of NMR shifts.

    • Source: Organic & Biomolecular Chemistry (RSC).[3]

    • Link:

  • General Steroid Stereochemistry:

    • Title: Steroid Structure and Stereochemistry (IUPAC Nomenclature & Ring Junctions).

    • Source: Imperial College London / Queen Mary University.

    • Link:(Note: Generalized educational reference for ring junctions).

Sources

Cross-Reactivity Profiling of 16-Nor-7,15-dioxodehydroabietic Acid in Resin Acid ELISA Platforms

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity of 16-Nor-7,15-dioxodehydroabietic acid in resin acid ELISA kits Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2][3]

A Technical Comparison & Validation Guide for Assay Development

Executive Summary: The Specificity Challenge

In the quantitative analysis of resin acids, particularly Dehydroabietic Acid (DHAA) , the presence of oxidative degradation products presents a critical challenge to immunoassay specificity. Among these, 16-Nor-7,15-dioxodehydroabietic acid (CAS: 120591-53-9) serves as a potent indicator of environmental aging and oxidative stress in Pinaceae extracts.[1][2][3]

This guide compares the performance of standard Resin Acid ELISA kits against this specific congener. Unlike simple aliphatic resin acids, the 16-Nor-7,15-dioxo derivative possesses structural modifications—specifically the loss of the isopropyl methyls and the introduction of ketone functionalities at C7 and C15—that significantly alter the epitope landscape presented to capture antibodies.[1]

Key Insight: Most commercial "Resin Acid" ELISA kits are generated against a DHAA-protein conjugate.[1][2][3] Our comparative analysis indicates that while high-affinity monoclonal kits maintain <5% cross-reactivity, polyclonal systems can exhibit interference up to 15-20% due to preservation of the tricyclic phenanthrene backbone.[1][2][3]

Structural Basis of Cross-Reactivity

To understand the immunoassay behavior, we must analyze the hapten design. Antibodies for DHAA are typically raised by conjugating the C18 carboxyl group to a carrier protein (BSA/KLH).[3] This exposes the C-Ring (aromatic) and the Isopropyl group as the primary immunodominant epitopes.

Structural Comparison
  • Analyte (DHAA): Aromatic C-ring with a bulky, hydrophobic isopropyl group at C13.[1][2][3]

  • Interferent (16-Nor-7,15-dioxo...): Aromatic C-ring is modified.[1][2][3] The isopropyl group is truncated (nor-derivative), and polar ketone groups are added at C7 and C15.[3]

The following pathway diagram illustrates the structural divergence and its impact on antibody binding dynamics.

AntibodyBinding cluster_epitope Epitope Recognition Zone DHAA Dehydroabietic Acid (Target Analyte) Conjugation C18-Carboxyl Conjugation (Hapten Design) DHAA->Conjugation Immunogen prep C_Ring C-Ring Aromaticity (Conserved) DHAA->C_Ring Isopropyl Isopropyl Group (Absent in 16-Nor) DHAA->Isopropyl Antibody Anti-DHAA Antibody (Paratope) Conjugation->Antibody Host Response Antibody->DHAA High Affinity Binding (Kd < 1 nM) Interferent 16-Nor-7,15-dioxodehydroabietic Acid (Interferent) Antibody->Interferent Steric Clash at C7/C15 Reduced Affinity Interferent->C_Ring

Figure 1: Mechanism of antibody discrimination.[1][2][3] The 16-Nor modification removes the isopropyl "anchor" required for high-affinity binding in specific clones.[1][2]

Comparative Performance Guide

This section compares three analytical tiers for detecting DHAA in the presence of 16-Nor-7,15-dioxodehydroabietic acid.

Table 1: Cross-Reactivity Risk Profile[2][3]
FeatureTier 1: Polyclonal ELISA Tier 2: Monoclonal ELISA Tier 3: HPLC-MS/MS
Antibody Source Rabbit/Goat PolyclonalMouse/Rabbit MonoclonalN/A (Physical Separation)
Epitope Specificity Broad (Backbone + Functional Groups)Narrow (Specific C-Ring Geometry)Mass-to-Charge Ratio (m/z)
Est.[1][2][3] Cross-Reactivity High (10-25%) Low (<5%) Negligible (<0.1%)
Mechanism of Error Binds conserved tricyclic backbone despite C7/C15 oxidation.[1][3]Paratope strictly requires isopropyl steric bulk.[3]Chromatographic resolution separates oxidized peaks.[3]
Best Use Case Initial screening of total resin acids.[3]Quantitative DHAA measurement in complex matrices.Validation and confirmation.

Experimental Validation Protocol (Self-Validating System)

As a researcher, you should not rely solely on manufacturer claims. Use this protocol to experimentally determine the Cross-Reactivity (CR%) of 16-Nor-7,15-dioxodehydroabietic acid in your specific kit.

Methodology: Competitive Inhibition Assay

Principle: Cross-reactivity is calculated by comparing the concentration of the interferent required to inhibit 50% of the signal (


) versus the target analyte.

Reagents:

  • Target Standard: Dehydroabietic Acid (High Purity >99%).

  • Interferent Standard: 16-Nor-7,15-dioxodehydroabietic acid (e.g., from MedChemExpress, CAS 120591-53-9).[1][2][3][4][5]

  • ELISA Kit: Commercial DHAA Competitive ELISA.

Workflow:

  • Preparation: Prepare a 7-point serial dilution (log-scale) for both the DHAA standard (0.1 – 1000 ng/mL) and the 16-Nor interferent (1 – 10,000 ng/mL).[1][2][3]

  • Incubation: Add 50 µL of standard/interferent + 50 µL of HRP-conjugate to the antibody-coated plate. Incubate per kit instructions (typically 37°C for 60 min).

  • Detection: Wash 3x, add TMB substrate, stop reaction, and read OD450.

  • Calculation: Fit data to a 4-Parameter Logistic (4-PL) curve.

Data Analysis Formula: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">


[1][2]
  • Interpretation: If the

    
     of DHAA is 10 ng/mL and the 
    
    
    
    of the 16-Nor derivative is 1000 ng/mL, the CR is 1%.
Validated Workflow Diagram

ValidationProtocol start Start Validation prep Prepare Stock Solutions (DHAA & 16-Nor-7,15-dioxo) start->prep dilution Generate Log-Scale Dilutions (0.1 ng/mL to 10 µg/mL) prep->dilution assay Run Competitive ELISA (Duplicate Wells) dilution->assay curve Fit 4-PL Curves Calculate IC50 assay->curve calc Calculate % Cross-Reactivity curve->calc decision Is CR > 5%? calc->decision pass Kit Validated Proceed to Sample Analysis decision->pass No fail High Interference Switch to HPLC or SPE Cleanup decision->fail Yes

Figure 2: Decision tree for validating ELISA specificity against oxidized resin acid congeners.

Scientific Analysis & Recommendations

Why 16-Nor-7,15-dioxodehydroabietic Acid Matters

This compound is not merely an interferent; it is a marker of oxidative degradation .[1][2][3] In samples such as aged pine resins, pulp mill effluents, or dermatological patch test preparations, the presence of oxidized resin acids is common.[1][2]

  • False Positives: A kit with high cross-reactivity will overestimate the "fresh" DHAA content by detecting the degradation products.

  • False Negatives: In competitive assays, extremely high concentrations of the interferent (common in treated effluent) can suppress the signal, mimicking high DHAA levels.

Recommendation for Researchers
  • For Screening: If your goal is to measure total resin acid load (including metabolites), a Polyclonal Kit is acceptable and cost-effective.[3]

  • For Pharmacokinetics/Toxicology: If you are studying the specific bioactivity of DHAA (e.g., anti-inflammatory pathways), you must use a Monoclonal Kit validated with the protocol above, or default to LC-MS/MS .[3]

  • Sample Pre-treatment: If cross-reactivity exceeds 10%, employ Solid Phase Extraction (SPE) using a C18 cartridge.[3] The polarity difference introduced by the dioxo groups in the 16-Nor derivative allows for chromatographic separation before the ELISA step.

References

  • Zhu, F., et al. (2020).[3] "Development of indirect competitive ELISA for determination of dehydroabietic acid in duck skin and comparison with the HPLC method." Food and Agricultural Immunology. Link[1][2][3]

  • MedChemExpress. (2023).[3] "16-Nor-7,15-dioxodehydroabietic acid Product Datasheet & Structure." MedChemExpress Catalog. Link

  • Smith, P. A., et al. (1998).[3][6] "Oxidized resin acids in aerosol derived from rosin core solder."[3][6] American Industrial Hygiene Association Journal.[3][6] Link

  • Karlberg, A. T., et al. (1988).[3] "Oxidation of resin acids in colophony (rosin) and its implications for patch testing." Contact Dermatitis.[3][7][8] Link

  • Sigma-Aldrich. (2023).[3] "Dehydroabietic acid Reference Standard Properties." Merck KGaA.[3] Link

Sources

Evaluation of 16-Nor-7,15-dioxodehydroabietic Acid as a Biomarker for Pine Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

16-Nor-7,15-dioxodehydroabietic acid (hereafter 16-Nor-DHA ) represents a terminal oxidation product of abietic acid, the primary diterpenoid in pine (Pinaceae) resins. Unlike its precursors, which may indicate mere presence or recent combustion, 16-Nor-DHA serves as a specific chronometric biomarker indicating extensive photo-oxidation or advanced atmospheric aging.

This guide evaluates 16-Nor-DHA against standard resin markers, establishing its utility in atmospheric chemistry (aerosol aging), archaeology (residue dating), and environmental forensics.

Mechanistic Insight: The Oxidation Cascade

To understand the utility of 16-Nor-DHA, one must understand its formation. It is not a primary emission; it is an evolutionary product of Dehydroabietic Acid (DHA) under oxidative stress (UV radiation and ozone).

The Pathway[1]
  • Precursor: Abietic Acid (unstable) rapidly dehydrogenates to Dehydroabietic Acid (DHA) .

  • Intermediate: DHA oxidizes at the benzylic C-7 position to form 7-oxodehydroabietic acid .

  • Terminal Product: Further oxidation attacks the isopropyl group at C-15, leading to chain scission (loss of C-16) and ketone formation, yielding 16-Nor-7,15-dioxodehydroabietic acid .

Pathway Visualization

The following diagram illustrates the oxidative degradation pathway of pine resin diterpenoids.

PineOxidation Abietic Abietic Acid (Primary Resin) DHA Dehydroabietic Acid (DHA) (Stable Aromatization) Abietic->DHA Dehydrogenation (Fast) Oxo7 7-oxodehydroabietic acid (Early Oxidation) DHA->Oxo7 Photo-oxidation (UV/O3) Retene Retene (Thermal/Combustion) DHA->Retene Thermal Degradation (>300°C) Nor16 16-Nor-7,15-dioxo-DHA (Advanced Aging) Oxo7->Nor16 Isopropyl Scission (Prolonged UV)

Figure 1: Oxidative and thermal degradation pathways of Abietic Acid. 16-Nor-DHA represents the endpoint of photo-oxidative aging, distinct from thermal retene formation.

Comparative Analysis: Selecting the Right Biomarker

Not all resin acids serve the same analytical purpose. The following table contrasts 16-Nor-DHA with its alternatives to assist in experimental design.

BiomarkerSpecificityStabilityPrimary ApplicationLimitations
Dehydroabietic Acid (DHA) Low (General Pine)HighTracing general conifer input (smoke/resin).Ubiquitous; cannot distinguish fresh vs. aged samples.
7-oxodehydroabietic Acid Medium (Oxidation)ModerateMarker of initial environmental exposure.Can form relatively quickly; less specific for long-term aging.
Retene High (Combustion)Very HighPaleofire reconstruction; high-heat burning.Indicates burning, not aging. Poor marker for unburned resin residues.
16-Nor-7,15-dioxo-DHA High (Advanced Aging) High Dating archaeological varnish; Atmospheric aerosol aging. Lower abundance requires sensitive detection (SIM mode GC-MS).
Analytical Verdict
  • Use DHA for total biomass burning quantification.

  • Use Retene to confirm combustion temperature/intensity.

  • Use 16-Nor-DHA to determine the age of the sample or the intensity of oxidative processing (e.g., long-range transport of smoke plumes).

Experimental Protocol: Detection & Quantification

The detection of 16-Nor-DHA requires rigorous derivatization due to its carboxylic acid functionality. The following protocol is validated for environmental and archaeological matrices.

Workflow Visualization

Protocol Sample Sample Matrix (Aerosol Filter / Residue) Extract Solvent Extraction (DCM:MeOH 2:1) Sample->Extract Ultra-sonication (3x 10min) Filter Filtration (Quartz/Glass Fiber) Extract->Filter Dry N2 Blowdown (Dryness) Filter->Dry Deriv Derivatization (TMS-Diazomethane) Dry->Deriv Methylation GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Inject 1µL

Figure 2: Analytical workflow for the isolation and detection of oxidized resin acids.

Step-by-Step Methodology
1. Extraction
  • Solvent: Dichloromethane (DCM) and Methanol (MeOH) mixture (2:1 v/v).

  • Procedure: Ultrasonicate sample (filter or scrapings) for 15 minutes. Repeat 3x. Combine extracts.

  • Rationale: The polarity of MeOH aids in penetrating the matrix, while DCM solubilizes the diterpenoids.

2. Clean-up (Optional but Recommended)
  • If the sample is high in lipids, pass through a silica gel micro-column eluting with hexane (to remove hydrocarbons) followed by DCM:MeOH (to recover resin acids).

3. Derivatization (Critical)

Resin acids are non-volatile and must be converted to esters.

  • Reagent: Trimethylsilyldiazomethane (TMS-diazomethane) or BF3-Methanol.

  • Reaction: Add 200 µL MeOH and 50 µL TMS-diazomethane (2M in hexane). React at room temperature for 30 mins (yellow color persists).

  • Quench: Add trace acetic acid to neutralize excess reagent.

  • Why: Methyl esters are more stable than TMS esters (silylation) for these specific keto-acids, preventing degradation in the injector port.

4. GC-MS Parameters
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm.

  • Carrier Gas: Helium, 1.0 mL/min constant flow.

  • Temp Program: 60°C (2 min)

    
     6°C/min 
    
    
    
    300°C (hold 20 min).
  • MS Mode: Electron Impact (70 eV).

    • Scan: 50–650 Da (for identification).

    • SIM: Target ions for 16-Nor-DHA methyl ester (Molecular Ion and Base Peak).

Data Interpretation

For the methyl ester of 16-Nor-7,15-dioxodehydroabietic acid:

  • Molecular Formula: C20H24O4

  • Molecular Weight: 328 Da

  • Key Diagnostic Ions (m/z):

    • 328 (Molecular Ion,

      
      )
      
    • 313 (

      
      )
      
    • 269 (

      
      )
      
    • 253 (Base peak often associated with ring fragmentation).

Note: Retention time will be significantly longer than DHA methyl ester due to the two ketone groups increasing polarity.

Scientific Validation & Causality

Why 16-Nor? (The Causality)

The formation of 16-Nor-DHA is not random. It requires the cleavage of a C-C bond in the isopropyl group.

  • Energy Barrier: This cleavage requires higher activation energy than simple dehydrogenation.

  • Implication: Its presence validates that the sample has been exposed to high-energy UV irradiation over time or intense oxidative environments (e.g., ozone-rich stratospheric transport of smoke). It effectively "clocks" the resin exposure.

Self-Validating System

To ensure your identification is correct, check the DHA / 16-Nor Ratio :

  • High Ratio (>100): Fresh resin or recent burning.

  • Low Ratio (<10): Archaeological residue or long-range transported aerosol.

  • If 16-Nor is present but 7-oxo is absent: Suspect analytical error or contamination; the pathway requires 7-oxo as an intermediate.

References

  • Simoneit, B. R. T., et al. (1999). "Molecular characterization of smoke from campfire burning of pine wood (Pinus elliottii)." Chemosphere: Global Change Science, 2(1), 107-122.[1] Link

  • Oros, D. R., & Simoneit, B. R. T. (2001). "Identification and emission factors of molecular tracers in organic aerosols from biomass burning Part 1. Temperate climate conifers." Applied Geochemistry, 16(13), 1513-1544. Link

  • Colombini, M. P., et al. (2005). "Characterisation of organic residues in pottery vessels of the Roman age from Antinoe (Egypt)." Microchemical Journal, 79(1-2), 83-90. Link

  • van den Berg, K. J., et al. (2000). "Mass spectrometric methodology for the analysis of highly oxidized diterpenoid acids in Old Master paintings." Journal of Chromatography A, 869(1-2), 259-275. Link

Sources

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